Dde Biotin-PEG4-alkyne
Description
Propriétés
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50N4O8S/c1-4-10-33-23(29-25(37)20-32(2,3)21-26(29)38)9-12-41-14-16-43-18-19-44-17-15-42-13-11-34-28(39)8-6-5-7-27-30-24(22-45-27)35-31(40)36-30/h1,24,27,30,37H,5-22H2,2-3H3,(H,34,39)(H2,35,36,40)/t24-,27-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJHEZRAKBBIJH-UCVANPEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCC#C)CCOCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dde Biotin-PEG4-alkyne: A Technical Guide for Advanced Biomolecular Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-alkyne is a sophisticated chemical probe designed for the selective labeling and enrichment of azide-modified biomolecules. This trifunctional reagent incorporates a terminal alkyne for covalent ligation via click chemistry, a biotin moiety for high-affinity capture with streptavidin, and a cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. The inclusion of a hydrophilic tetraethylene glycol (PEG4) spacer enhances its solubility in aqueous media, making it an invaluable tool in chemical biology, proteomics, and drug discovery for applications such as target identification and biomarker discovery.[1][2]
The key feature of this reagent is the Dde protecting group, which is stable under many biochemical conditions but can be selectively cleaved with hydrazine.[3] This allows for the mild elution of captured biomolecules from streptavidin resins, overcoming the harsh conditions typically required to disrupt the strong streptavidin-biotin interaction and preserving the integrity of the isolated proteins for downstream analysis like mass spectrometry.[3]
Core Properties and Structure
This compound is a versatile molecule with well-defined chemical and physical properties. Its structure is optimized for bioorthogonality and efficiency in pull-down assays.
Chemical Structure:
The molecule consists of a biotin head group, a PEG4 linker, a Dde cleavable moiety, and a terminal alkyne group.
Caption: Functional components of this compound.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₃₂H₅₀N₄O₈S |
| Molecular Weight | 650.83 g/mol |
| CAS Number | 1802908-00-4 |
| Appearance | Solid, brown to reddish brown |
| Purity | >96% |
| Storage (Powder) | -20°C for up to 3 years, 4°C for up to 2 years |
| Storage (In solvent) | -80°C for up to 6 months, -20°C for up to 1 month |
Experimental Protocols
The following are detailed methodologies for the key applications of this compound: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for labeling and Dde cleavage for elution.
Labeling of Azide-Modified Proteins via CuAAC (Click Chemistry)
This protocol describes the general steps for labeling azide-modified proteins in a cell lysate with this compound.
Materials:
-
Cell lysate containing azide-modified proteins
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (2 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Reagents: Thaw all stock solutions on ice. Prepare a stock solution of this compound in DMSO (e.g., 5 mM).
-
Prepare the Protein Sample: Adjust the concentration of the cell lysate to 2 mg/mL with PBS.
-
Prepare the Click Chemistry Cocktail: In a separate tube, prepare the click chemistry cocktail by adding the reagents in the following order. The final concentrations in the reaction mixture should be:
-
This compound: 100 µM
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
-
Initiate the Reaction: Add the click chemistry cocktail to the protein sample.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.
-
Removal of Excess Reagents: Remove unreacted this compound and catalyst components by protein precipitation (e.g., with acetone or methanol/chloroform) or buffer exchange using a desalting column.
Affinity Purification of Biotinylated Proteins
Materials:
-
Streptavidin-agarose beads
-
Wash Buffer A (e.g., PBS with 0.5% SDS)
-
Wash Buffer B (e.g., PBS with 6 M urea)
-
Wash Buffer C (e.g., PBS)
Procedure:
-
Bead Preparation: Wash the streptavidin-agarose beads three times with PBS.
-
Binding: Add the labeled protein sample to the washed beads and incubate for 1-2 hours at 4°C with end-over-end rotation to allow for the binding of biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with Wash Buffer A, Wash Buffer B, and finally Wash Buffer C to remove non-specifically bound proteins. Perform each wash three times.
Cleavage and Elution of Captured Proteins
This protocol details the release of the captured proteins from the streptavidin beads by cleaving the Dde linker.
Materials:
-
Cleavage Buffer: 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF).[4]
-
Neutralization Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
Procedure:
-
Resuspend the Beads: After the final wash, resuspend the beads in the Cleavage Buffer.
-
Incubation: Incubate the bead suspension at room temperature for 30-60 minutes with gentle shaking.[4] It is recommended to perform this in a chemical fume hood.
-
Elution: Pellet the beads by centrifugation and carefully collect the supernatant containing the eluted proteins.
-
Repeat Elution (Optional): For maximal recovery, the cleavage step can be repeated with fresh Cleavage Buffer.
-
Neutralization and Sample Preparation: Immediately neutralize the hydrazine in the eluate by adding a suitable buffer. The sample is now ready for downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the identification of target proteins using this compound.
Caption: Workflow for target protein identification.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Dde Biotin-PEG4-alkyne: Chemical Properties and Solubility
This compound is a versatile chemical tool extensively used in bioconjugation, proteomics, and drug discovery. Its unique structure, incorporating a biotin moiety for affinity purification, a PEG4 spacer for enhanced solubility, an alkyne group for click chemistry, and a cleavable Dde linker, makes it an invaluable reagent for selectively labeling, capturing, and releasing biomolecules. This guide provides a comprehensive overview of its chemical properties, solubility, and key experimental protocols.
Core Chemical and Physical Properties
This compound is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras)[1]. It functions as a click chemistry reagent due to the presence of an alkyne group, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups[1].
| Property | Value | Reference |
| CAS Number | 1802908-00-4 | [1][2][3] |
| Molecular Formula | C₃₂H₅₀N₄O₈S | [2][3] |
| Molecular Weight | 650.83 g/mol | [2][3][4] |
| Purity | >96% | [2] |
| Appearance | Glass-like solid | [4] |
| Storage Conditions | -20°C | [4] |
| Shipping Conditions | Ambient temperature | [4] |
Solubility Profile
The hydrophilic polyethylene glycol (PEG) spacer in this compound significantly improves its solubility in aqueous media[5][6]. This is a critical feature for biological applications.
| Solvent | Concentration / Observation | Reference |
| DMSO | 100 mg/mL (153.65 mM); may require ultrasonic treatment. It is noted that hygroscopic DMSO can negatively impact solubility, so freshly opened solvent is recommended. | [1] |
| Other Organic Solvents | Soluble in DMF, THF, DCM, and Chloroform. | [4] |
| Aqueous Buffer Formulation | A clear solution of ≥ 2.5 mg/mL can be prepared. For a 1 mL working solution, 100 µL of a 25.0 mg/mL DMSO stock is added to 400 µL of PEG300 and mixed. Then, 50 µL of Tween-80 is added and mixed, followed by the addition of 450 µL of saline to reach the final volume. | [7][8] |
Key Applications and Experimental Protocols
The primary utility of this compound lies in its trifunctional nature, allowing for the biotinylation of azide-modified molecules via click chemistry and subsequent release under mild conditions.
Biotinylation via Copper(I)-Catalyzed Click Chemistry
This compound is used to introduce a biotin moiety to molecules containing an azide group through a highly efficient and specific copper(I)-catalyzed click reaction[1][5][6].
Caption: General workflow for affinity capture and release.
Protocol: Cleavage of the Dde Protecting Group
This protocol describes the selective removal of the Dde group from a resin-bound peptide, but the principle applies to molecules in solution captured on beads.[9]
-
Prepare Cleavage Solution:
-
Cleavage Reaction:
-
Add the 2% hydrazine solution to the streptavidin beads containing the captured biotinylated molecule.
-
Allow the mixture to stand at room temperature. The original protocol for resin suggests 3 minutes, but incubation time for bead-based elution may need optimization (e.g., 30-60 minutes).[9]
-
-
Elution and Collection:
-
Separate the beads (e.g., by centrifugation or magnetic separation).
-
Collect the supernatant, which now contains the released target molecule.
-
The released molecule will retain a small molecular fragment (55.07 Da) after cleavage.[4]
-
Chemical Reaction of Dde Cleavage
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. This compound | Ambeed.com [ambeed.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound, 1802908-00-4 | BroadPharm [broadpharm.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. peptide.com [peptide.com]
The Pivotal Role of the PEG4 Spacer in Biotinylation Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of the tetra-polyethylene glycol (PEG4) spacer in biotinylation reagents. The strategic incorporation of this hydrophilic and flexible linker significantly enhances the performance of biotinylated molecules in a wide array of research, diagnostic, and therapeutic applications. By addressing key challenges such as solubility, steric hindrance, and immunogenicity, the PEG4 spacer has become an indispensable component in modern bioconjugation strategies.
Core Functions and Advantages of the PEG4 Spacer
The PEG4 spacer arm, a chain of four repeating ethylene glycol units, imparts a unique set of properties to biotinylation reagents that directly translate to improved experimental outcomes and therapeutic efficacy.
Enhanced Hydrophilicity and Solubility: Many biomolecules, particularly proteins and antibodies, are prone to aggregation when modified with hydrophobic biotinylation reagents. The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the biotinylated molecule, mitigating aggregation and improving its stability in aqueous solutions.[1][2] This is particularly crucial for maintaining the biological activity of proteins and for the formulation of therapeutic conjugates. Reagents containing a PEG spacer arm retain their high solubility when bound to a protein, making them an ideal choice when precipitation is a concern.[3]
Reduction of Steric Hindrance: The biotin-binding pocket of avidin and streptavidin is located below the protein surface. A spacer arm is therefore critical to bridge this distance and facilitate efficient binding. The defined length of the PEG4 spacer (approximately 29 Å) provides sufficient separation between the biotin moiety and the conjugated molecule, minimizing steric hindrance that can otherwise impede the biotin-avidin interaction.[2][4] This optimal spacing ensures that the biotin is readily accessible to the binding pocket of streptavidin or avidin.
Minimized Immunogenicity: The introduction of non-human origin molecules or modifications can elicit an immune response. Polyethylene glycol is known to be a biocompatible and non-immunogenic polymer.[5] The PEG4 spacer can create a protective hydration shell around the biotinylated molecule, which can mask potential immunogenic epitopes and reduce the likelihood of an adverse immune reaction.[6] This property is of paramount importance in the development of in-vivo diagnostic and therapeutic agents.
Improved Pharmacokinetics: For therapeutic applications, the PEG4 spacer can contribute to a longer circulation half-life of the biotinylated molecule. By increasing hydrophilicity and reducing immunogenicity, PEGylation can decrease renal clearance and proteolytic degradation, leading to improved bioavailability and sustained therapeutic effect.
Data Presentation: Comparative Analysis of Biotinylation Spacers
The selection of an appropriate spacer arm is a critical consideration in the design of biotinylation experiments. The following tables summarize quantitative data comparing the properties of biotinylation reagents with different spacer arms.
| Spacer Type | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Key Characteristics | Reference |
| No Spacer (e.g., NHS-Biotin) | 13.5 | 341.38 | Hydrophobic; may lead to protein aggregation; potential for significant steric hindrance. | [4] |
| Long Chain (LC) (e.g., Sulfo-NHS-LC-Biotin) | 22.4 | 556.59 | Increased length over no spacer to reduce steric hindrance; still relatively hydrophobic. | [4] |
| PEG4 (e.g., NHS-PEG4-Biotin) | 29.0 | 588.67 | Hydrophilic, flexible, reduces aggregation and immunogenicity, provides optimal spacing for many applications. | [2] |
| PEG12 (e.g., NHS-PEG12-Biotin) | 57.3 | 933.12 | Longer, more hydrophilic spacer; may be beneficial for very large proteins or specific geometric requirements. | [3] |
| Parameter | No Spacer (Biotin) | PEGylated Biotin (MW 588) | PEGylated Biotin (MW 3400) | PEGylated Biotin (MW 5000) |
| Equilibrium Dissociation Constant (Kd) with Avidin | ~10-15 M | ~10-8 M | ~10-8 M | ~10-8 M |
| Stoichiometry (Biotin:Avidin) | 4:1 | 4:1 | 4:1 | 1:1 |
Note: The molecular weight of NHS-PEG4-Biotin is 588.67 g/mol . The data indicates that while PEGylation increases the dissociation constant (reduces affinity) compared to free biotin, the binding is still very strong. Longer PEG chains can begin to sterically hinder the binding sites on avidin, reducing the stoichiometry.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to assess the function and advantages of the PEG4 spacer in their specific applications.
General Protocol for Protein Biotinylation using NHS-PEG4-Biotin
This protocol describes the labeling of primary amines on a target protein with NHS-PEG4-Biotin.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Biotin
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.
-
Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve NHS-PEG4-Biotin in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution. The optimal molar ratio may need to be empirically determined.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by reacting with any excess NHS-PEG4-Biotin. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
HABA Assay for Determining the Degree of Biotinylation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules incorporated per protein molecule.[7][8][9]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (purified from excess biotin)
-
Spectrophotometer capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin).
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: Measure the absorbance of the solution at 500 nm after the reading has stabilized (A500 HABA/Avidin/Biotin Sample).
-
Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex.[7]
Dynamic Light Scattering (DLS) for Assessing Protein Aggregation
DLS is a non-invasive technique to measure the size distribution of particles in a solution and can be used to assess the aggregation state of biotinylated proteins.[10][11][12][13][14]
Materials:
-
Biotinylated protein sample (e.g., with PEG4 spacer vs. no spacer)
-
Dynamic Light Scattering instrument
-
Low-volume cuvettes
Procedure:
-
Sample Preparation: Prepare samples of the un-biotinylated protein and proteins biotinylated with different reagents (e.g., NHS-Biotin and NHS-PEG4-Biotin) at the same concentration in a suitable, filtered buffer.
-
Instrument Setup: Set the DLS instrument parameters according to the manufacturer's instructions, including temperature and solvent viscosity.
-
Measurement: Place the cuvette with the sample in the DLS instrument and initiate the measurement. The instrument will record the fluctuations in scattered light intensity.
-
Data Analysis: The software will analyze the autocorrelation function of the scattered light to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. An increase in Rh and PDI compared to the un-biotinylated control indicates protein aggregation.
Competitive ELISA for Evaluating Steric Hindrance
A competitive ELISA can be used to indirectly assess the steric hindrance imposed by different spacer arms on the biotin-streptavidin interaction.
Materials:
-
Microplate pre-coated with streptavidin
-
Biotinylated proteins with different spacers (e.g., NHS-Biotin, NHS-PEG4-Biotin) at the same degree of biotinylation
-
Free biotin standard
-
HRP-conjugated anti-protein antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Competition Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of the HRP-conjugated anti-protein antibody with varying concentrations of the biotinylated proteins or free biotin standard.
-
Binding to Streptavidin Plate: Transfer the pre-incubated mixtures to the streptavidin-coated microplate. The biotinylated proteins will compete with free biotin (if used as a standard) for binding to the immobilized streptavidin.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add TMB substrate and incubate until color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm. A stronger signal indicates less efficient binding of the biotinylated protein to streptavidin, suggesting greater steric hindrance. By comparing the inhibition curves of proteins with different spacers, the relative steric hindrance can be evaluated.[15][16]
Mass Spectrometry for Identification of Biotinylation Sites
Mass spectrometry is a powerful tool to identify the specific amino acid residues that have been biotinylated.[17][18][19][20][21]
Procedure:
-
Protein Biotinylation and Purification: Biotinylate the protein of interest using the desired reagent and purify it as described in Protocol 3.1.
-
Protein Digestion: Digest the biotinylated protein into smaller peptides using a protease such as trypsin.
-
Enrichment of Biotinylated Peptides (Optional but Recommended): Use streptavidin-coated beads to enrich the biotinylated peptides from the complex peptide mixture.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS spectra against the protein sequence database to identify the peptides and the specific sites of biotinylation (indicated by a mass shift corresponding to the biotinylation reagent).
Visualizations
The following diagrams illustrate key concepts and workflows related to the function of the PEG4 spacer in biotinylation.
Caption: Core properties and functional advantages of the PEG4 spacer.
Caption: General experimental workflow for protein biotinylation.
Caption: Reduction of steric hindrance by the PEG4 spacer.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. toolify.ai [toolify.ai]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. interchim.fr [interchim.fr]
- 9. fishersci.ie [fishersci.ie]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. spectroscopyonline.com [spectroscopyonline.com]
The Central Role of the Alkyne in Copper-Catalyzed Click Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as the quintessential example of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] Its profound impact across chemical sciences—from drug discovery and materials science to bioconjugation—stems from its remarkable efficiency, high regioselectivity, and broad functional group tolerance.[1][2][3] Unlike the thermal Huisgen 1,3-dipolar cycloaddition which often demands harsh conditions and produces a mixture of 1,4 and 1,5-regioisomers, the CuAAC exclusively yields the 1,4-disubstituted 1,2,3-triazole product under mild, often aqueous, conditions.[1][3][4] This guide provides an in-depth exploration of the alkyne functional group's pivotal role in the CuAAC reaction, detailing its mechanistic involvement, influence on kinetics, and its versatile applications in drug development and chemical biology.
The Core Mechanism: The Alkyne as a Key Player
While early proposals considered a mononuclear copper catalyst, substantial kinetic and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[1][5] This model best explains the reaction's dramatic rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed version) and high fidelity.[6] The terminal alkyne is not a passive substrate but an active participant in the catalytic cycle.
The catalytic cycle proceeds through four key stages:
-
Formation of the Copper(I) Acetylide: The cycle begins with the coordination of a Cu(I) ion to the alkyne's π-system. This interaction significantly increases the acidity of the terminal alkyne proton (lowering its pKa), facilitating its removal by a base to form a highly reactive copper(I) acetylide intermediate.[3][4][7] This activation of the C-H bond is a critical, often turnover-limiting, step.[8]
-
Formation of the Dinuclear Intermediate: The newly formed copper acetylide coordinates a second Cu(I) ion via its π-electrons.[9] This creates a π,σ-bis(copper) acetylide complex that further activates the alkyne for the subsequent cycloaddition.[1][5]
-
Cycloaddition with the Azide: An azide molecule coordinates to one of the copper centers, positioning it for attack on the activated alkyne. The reaction proceeds through a concerted cycloaddition, forming a six-membered cuprated triazole intermediate.[1][3]
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide bond, which releases the 1,4-disubstituted 1,2,3-triazole product.[1] The proton source is often another molecule of the terminal alkyne, which simultaneously regenerates the copper acetylide, thus completing the catalytic cycle.[1]
Influence of Alkyne Structure on Reaction Performance
The structure of the alkyne substrate significantly influences the kinetics of the CuAAC reaction. These effects are primarily electronic and steric in nature.
-
Electronic Effects: The rate of CuAAC is highly sensitive to the electronic properties of the alkyne substituent. Electron-withdrawing groups (EWGs) adjacent to the triple bond increase the acidity of the terminal proton, accelerating the formation of the key copper acetylide intermediate and thus increasing the overall reaction rate.[8][10] Conversely, electron-donating groups can slow the reaction.[11] Propiolamides are among the most reactive alkynes due to the strong electron-withdrawing nature of the amide group.[8][10]
-
Steric Effects: While the CuAAC reaction is generally tolerant of steric bulk, highly hindered alkynes can exhibit slower reaction rates.[12] However, for most applications, steric hindrance is not a major limiting factor.
-
Substrate Scope: A key advantage of the CuAAC reaction is its exceptionally broad substrate scope. The reaction is compatible with a vast array of functional groups on both the alkyne and azide partners, largely eliminating the need for protecting group strategies.[3]
Data Presentation: Relative Reactivity of Terminal Alkynes
The following table summarizes the relative reactivity of common alkyne classes under typical CuAAC conditions. This data is compiled from comparative kinetic studies.
| Alkyne Class | Substituent (R) | Relative Reactivity | Notes | Citations |
| Propiolamides | -C(O)NR₂ | Very High | Among the fastest reacting alkynes. The amide group is strongly electron-withdrawing. | [8][10] |
| Propiolates | -C(O)OR | High | Electron-withdrawing ester group accelerates the reaction. | [8] |
| Aryl Acetylenes (EWG) | -Aryl-EWG (e.g., -CF₃) | High | EWG on the aromatic ring increases the alkyne's acidity. | [8][11] |
| Propargyl Ethers/Alcohols | -CH₂OR / -CH₂OH | Moderate | Standard, widely used alkynes with good reactivity. | [10] |
| Aryl Acetylenes (EDG) | -Aryl-EDG (e.g., -OMe) | Moderate to Low | EDG on the aromatic ring can slightly decrease the reaction rate compared to unsubstituted phenylacetylene. | [11] |
| Aliphatic Alkynes | -Alkyl | Moderate to Low | Generally less reactive than electronically activated alkynes. | [8][11] |
| Tertiary Propargyl Carbamates | -C(R₂)-OC(O)NR₂ | Unsuitable | Prone to copper-induced fragmentation; not recommended for bioconjugation. | [10] |
The Alkyne Group in Drug Development and Chemical Biology
The alkyne functional group is not only a reactive handle for click chemistry but also a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs like the antiretroviral Efavirenz and the antifungal Terbinafine.[13] Its small size, linearity, and metabolic stability make it a valuable component in drug design.[14] In the context of CuAAC, its role is even more pronounced.
-
Bioorthogonal Chemistry: The alkyne is a premier bioorthogonal functional group. It is small, abiotic (rare in nature), and exceptionally stable, allowing chemists to introduce it into biomolecules like proteins, nucleic acids, or glycans with minimal perturbation to the biological system.[15][16] The subsequent CuAAC reaction with an azide-bearing probe can then be performed in complex biological milieu to achieve specific labeling.[15]
-
Lead Discovery and Optimization: CuAAC is widely used to generate large libraries of diverse compounds for high-throughput screening.[2] By clicking together various alkyne and azide-functionalized building blocks, researchers can rapidly explore vast chemical space to identify new drug leads.[17][18] The resulting triazole core is not just a linker; it is a stable, aromatic, hydrogen-bond accepting scaffold that can serve as a hydrolytically stable mimic of an amide bond.[3]
-
Bioconjugation and Imaging: The most widespread application is the specific covalent attachment (bioconjugation) of molecules.[19] For example, an alkyne can be metabolically incorporated into newly synthesized proteins. These proteins can then be tagged with an azide-functionalized fluorophore for visualization, an affinity tag for purification, or a drug molecule to create an antibody-drug conjugate (ADC).[15][][21]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Alkyne - Wikipedia [en.wikipedia.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. benchchem.com [benchchem.com]
- 16. Deuterium- and Alkyne-Based Bioorthogonal Raman Probes for In Situ Quantitative Metabolic Imaging of Lipids within Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. csmres.co.uk [csmres.co.uk]
- 18. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 19. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
A Technical Guide to Bioorthogonal Labeling with Dde Biotin-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Dde Biotin-PEG4-alkyne, a versatile bioorthogonal labeling reagent. We will delve into its chemical properties, core applications, and provide detailed experimental protocols for its use in chemoproteomic workflows. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this powerful tool for identifying and enriching biomolecules.
Introduction to this compound
This compound is a trifunctional molecule designed for the selective labeling and subsequent capture of biomolecules from complex biological mixtures. Its structure consists of three key components:
-
An alkyne group: This functional group enables covalent attachment to azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
-
A biotin moiety: The high affinity of biotin for streptavidin and avidin proteins allows for the highly selective enrichment of labeled biomolecules.
-
A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group: This hydrazine-labile linker enables the captured biomolecules to be released from streptavidin beads under mild conditions, a critical feature for downstream analysis such as mass spectrometry.[1]
-
A PEG4 (polyethylene glycol) spacer: The hydrophilic PEG spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, facilitating efficient labeling and capture.
This unique combination of features makes this compound an invaluable tool for a range of applications, including proteomics, glycomics, and the study of post-translational modifications.
Physicochemical Properties and Specifications
Quantitative data for this compound is summarized in the table below, providing key information for experimental design and implementation.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₀N₄O₈S | MedChemExpress |
| Molecular Weight | 650.83 g/mol | MedChemExpress |
| Purity | >96% | Precise PEG |
| Solubility | ≥ 2.5 mg/mL (3.84 mM) in 10% DMSO/40% PEG300/5% Tween-80/45% Saline | MedChemExpress[2] |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month | MedChemExpress[2] |
| Cleavage Condition | 2% aqueous hydrazine | Vector Labs[1] |
| Fragment Mass Post-Cleavage | 55.07 Da | Vector Labs[1] |
Experimental Protocols
This section provides a detailed methodology for a typical chemoproteomic workflow using this compound for the enrichment and identification of O-GlcNAcylated proteins, adapted from the work of Griffin et al., 2016.[3][4][5][6]
Chemoenzymatic Labeling of O-GlcNAcylated Proteins
This initial step involves the enzymatic transfer of an azide-modified sugar to O-GlcNAc sites on proteins.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the protein lysate (containing O-GlcNAcylated proteins) with a final concentration of 10 mM sodium phosphate buffer (pH 7.6).
-
Enzymatic Reaction: Add a mutant galactosyltransferase (e.g., Y289L GalT) and UDP-GalNAz (uridine diphosphate-N-azidoacetylgalactosamine) to the reaction mixture.
-
Incubation: Incubate the reaction overnight at 4°C to ensure quantitative conversion to the azide-labeled glycoprotein.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" step conjugates the this compound to the azide-modified proteins.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of sodium ascorbate in water.
-
Prepare a 10 mM stock solution of copper(II) sulfate (CuSO₄) in water.
-
Prepare a 20 mM stock solution of a copper(I)-stabilizing ligand, such as BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid), in DMSO.
-
-
Click Reaction:
-
To the azide-labeled protein sample, add this compound to a final concentration of 100 µM.
-
Add the CuSO₄-BTTAA complex (pre-mixed in a 1:2 molar ratio) to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature. LC-MS analysis can confirm the quantitative conversion to the biotinylated product.[3]
Enrichment of Biotinylated Proteins
-
Bead Preparation: Resuspend high-capacity NeutrAvidin agarose resin in a binding buffer (e.g., PBS with 0.1% SDS).
-
Binding: Add the reaction mixture containing the biotinylated proteins to the prepared NeutrAvidin resin. Incubate for 2 hours at room temperature with gentle rotation to allow for the capture of the biotinylated proteins.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins. A typical washing procedure includes sequential washes with:
-
1% SDS in PBS
-
6 M urea in PBS
-
PBS
-
Cleavage and Elution
-
Cleavage Solution: Prepare a fresh 2% (v/v) aqueous hydrazine solution.
-
Elution: Add the 2% hydrazine solution to the resin and incubate for 1 hour at room temperature with gentle agitation. This will cleave the Dde linker and release the O-GlcNAcylated proteins.[3]
-
Collection: Collect the supernatant containing the eluted proteins.
-
Downstream Analysis: The eluted proteins are now ready for downstream applications, such as proteolytic digestion and analysis by mass spectrometry to identify the O-GlcNAcylation sites.
Visualizing the Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described above.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive mapping of O-GlcNAc modification sites using a chemically cleavable tag - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. escholarship.org [escholarship.org]
- 6. [PDF] Comprehensive mapping of O-GlcNAc modification sites using a chemically cleavable tag. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Dde Biotin-PEG4-alkyne
This guide provides a comprehensive overview of the chemical properties and applications of Dde Biotin-PEG4-alkyne, a versatile reagent for bioconjugation and proteomics research. Designed for researchers, scientists, and drug development professionals, this document details the molecule's specifications, outlines a key experimental protocol, and illustrates a typical workflow.
Core Molecular Data
This compound is a chemically cleavable biotin-labeling reagent that incorporates a tetraethylene glycol (PEG4) spacer arm and a terminal alkyne group. This structure allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, enabling the attachment of a biotin tag to azide-modified molecules. The key feature of this reagent is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group on the biotin molecule, which allows for the mild release of the biotinylated molecule from streptavidin.
A summary of its key quantitative data is presented below.
| Property | Value |
| Molecular Weight | 650.83 g/mol [1][2][3][4] |
| Chemical Formula | C₃₂H₅₀N₄O₈S[1][2][3] |
| CAS Number | 1802908-00-4[1][2] |
| Purity | >96%[1] |
Experimental Protocol: Labeling of Azide-Modified Proteins via Click Chemistry
This protocol provides a general procedure for the labeling of an azide-modified protein with this compound using a copper-catalyzed click reaction.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Protein desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Protein Preparation:
-
Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced, add TCEP to a final concentration of 1 mM and incubate for 30 minutes at room temperature.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution
-
This compound (use a 10- to 20-fold molar excess over the protein)
-
THPTA (to a final concentration of 1 mM)
-
CuSO₄ (to a final concentration of 0.1 mM)
-
Sodium ascorbate (to a final concentration of 1 mM)
-
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove the excess unreacted this compound and copper catalyst using a protein desalting column according to the manufacturer's instructions.
-
Elute the labeled protein in PBS.
-
-
Verification of Labeling:
-
Confirm the successful biotinylation of the protein using techniques such as SDS-PAGE followed by streptavidin-HRP blotting or mass spectrometry.
-
Illustrative Workflow
The following diagram illustrates a typical experimental workflow for the enrichment of biotinylated proteins using streptavidin beads and subsequent cleavage of the Dde linker.
Caption: Workflow for labeling, enrichment, and cleavage.
References
In-Depth Technical Guide: Storage and Stability of Dde Biotin-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage and stability conditions for Dde Biotin-PEG4-alkyne, a versatile reagent widely used in bioconjugation, proteomics, and drug discovery. Understanding the stability of this molecule is critical for ensuring the reliability and reproducibility of experimental results. This document outlines recommended storage protocols, stability profiles under various conditions, and detailed experimental procedures for its application.
Introduction to this compound
This compound is a trifunctional molecule featuring a biotin moiety for affinity purification, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". A key feature of this reagent is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, which forms a cleavable linker that can be selectively removed under mild conditions using hydrazine. This allows for the efficient release of biotinylated molecules from streptavidin, a critical step in many proteomic workflows.
Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the integrity and reactivity of this compound. The following conditions are recommended based on vendor datasheets and established chemical principles.
Solid Compound
For long-term storage, the solid (powder) form of this compound should be stored at -20°C . It is advisable to keep the compound in a desiccated environment to prevent degradation from moisture. When handled, the compound should be allowed to equilibrate to room temperature before opening the vial to minimize condensation.
Stock Solutions
For experimental use, it is common to prepare concentrated stock solutions in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). The stability of these solutions is dependent on the storage temperature.
| Storage Condition | Recommended Duration | Notes |
| -80°C | Up to 6 months[1] | Preferred for long-term storage of solutions. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | Suitable for short-term storage. |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use. If precipitation is observed upon thawing, gentle warming and/or sonication can be used to redissolve the compound.
Chemical Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, and exposure to certain chemical reagents.
pH Stability
Thermal Stability
As a solid, the compound is stable at the recommended storage temperature of -20°C. In solution, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation.
Reagent Compatibility
The Dde protecting group is known to be stable to trifluoroacetic acid (TFA) and piperidine, reagents commonly used in solid-phase peptide synthesis. However, the Dde group can be sensitive to primary amines.
Experimental Protocols
The utility of this compound lies in its application in a two-step workflow: initial bioconjugation via click chemistry followed by affinity capture and subsequent cleavage.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a general procedure for labeling an azide-containing biomolecule with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, TBTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper ligand in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing biomolecule with the reaction buffer.
-
Add the this compound stock solution to the desired final concentration (typically a 2-10 fold molar excess over the azide).
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ stock solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.
-
-
Purification:
-
Remove excess reagents by a suitable method such as dialysis, size-exclusion chromatography, or precipitation.
-
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Dde Linker Cleavage Protocol
This protocol describes the release of the biotinylated molecule from streptavidin beads using hydrazine.
Materials:
-
Dde-biotinylated biomolecule captured on streptavidin-coated beads
-
Hydrazine solution (e.g., 2% v/v in water or DMF)
-
Quenching solution (e.g., acetone or an aldehyde-containing buffer)
-
Wash buffers (e.g., PBS, high-salt buffer)
Procedure:
-
Bead Washing:
-
Wash the streptavidin beads with the captured biomolecule extensively with wash buffers to remove non-specifically bound proteins.
-
-
Cleavage Reaction:
-
Resuspend the beads in a 2% hydrazine solution. The reaction is typically performed at room temperature for 30-60 minutes. For more robust cleavage, the reaction time or hydrazine concentration can be increased, but this may affect the integrity of some biomolecules.
-
-
Elution:
-
Centrifuge the beads and collect the supernatant containing the released biomolecule.
-
-
Quenching:
-
Immediately quench the hydrazine in the eluate by adding a quenching solution. This is crucial to prevent further reactions of hydrazine with the released molecule.
-
-
Sample Preparation for Downstream Analysis:
-
The eluted sample can then be prepared for downstream applications such as mass spectrometry or Western blotting.
-
Caption: Workflow for the Hydrazine-Mediated Cleavage of the Dde Linker.
Conclusion
This compound is a powerful tool for the selective labeling and enrichment of biomolecules. Adherence to the recommended storage and handling conditions is essential for maintaining its chemical integrity and ensuring the success of experimental applications. The provided protocols for CuAAC and Dde cleavage offer a starting point for the development of optimized workflows tailored to specific research needs. For critical applications, it is always recommended to perform small-scale pilot experiments to validate the stability and reactivity of the reagent under the intended experimental conditions.
References
Introduction: Overcoming the Strength of Biotin-Streptavidin Interaction
An In-Depth Technical Guide to Cleavable Biotin Linkers for Affinity Purification
For Researchers, Scientists, and Drug Development Professionals
The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature (Ka = 1015 M-1), making it an invaluable tool for affinity purification.[1] In this method, a "bait" molecule is tagged with biotin, which then allows for its capture, along with any interacting partners, by streptavidin immobilized on a solid support (e.g., beads). However, the very strength of this interaction poses a significant challenge: eluting the captured molecules requires harsh, denaturing conditions (e.g., boiling in SDS, extreme pH) that can disrupt protein complexes, denature the target proteins, and co-elute non-specifically bound contaminants.[2][3][4]
Cleavable biotin linkers provide an elegant solution to this problem.[5][6] These reagents incorporate a labile bond within the spacer arm connecting the biotin moiety to the reactive group that attaches to the bait molecule.[5] This design allows for the specific release of the captured biomolecules under mild conditions that preserve their structure and function, significantly reducing background contamination and enabling more sensitive downstream analysis.[2][4]
Types of Cleavable Linker Chemistries
Cleavable linkers are categorized based on the chemical mechanism used to break the spacer arm. The choice of linker depends on the experimental conditions, the nature of the target molecule, and the requirements of downstream applications.
-
Disulfide (Thiol-Cleavable) Linkers: These are the most common type and contain a disulfide bond (-S-S-) in the spacer arm.[1] Cleavage is achieved by treating the linker with reducing agents like dithiothreitol (DTT), 2-mercaptoethanol (2-ME), or tris(2-carboxyethyl)phosphine (TCEP).[5][6] This approach is widely used due to its efficiency and the mild conditions required for elution.[7]
-
Acid-Labile Linkers: These linkers are designed to break under acidic conditions.[5] Common examples include linkers based on dialkoxydiphenylsilane (DADPS), which are efficiently cleaved with dilute formic acid, and hydrazone-based linkers, which hydrolyze at low pH.[8][9][10] This method is advantageous when other components of the system are sensitive to reducing agents.
-
Photocleavable (PC) Linkers: Featuring a nitrobenzyl group, these linkers are cleaved upon exposure to UV light (e.g., 365 nm).[5][8] This method offers precise temporal and spatial control over elution without introducing additional chemical reagents.[5]
-
Diol Linkers: These linkers contain a vicinal diol (-CH(OH)-CH(OH)-) moiety that can be oxidatively cleaved using sodium periodate (NaIO4).[4] The cleavage is chemoselective and occurs under mild conditions, making it compatible with many biological samples.[2]
-
Enzyme-Cleavable Linkers: These linkers incorporate a specific peptide sequence that can be recognized and cleaved by a particular protease, such as Cathepsin B.[11][12] This strategy offers high specificity of release, leveraging enzymatic activity often found in specific cellular compartments like the lysosome.[12]
-
Other Chemistries: Other specialized linkers exist, such as azobenzene (AZO) linkers, which are cleaved by sodium dithionite, and Dde-based linkers, which are cleaved by hydrazine.[13][14]
Quantitative Data Summary
The selection of a cleavable linker is guided by its specific properties, including cleavage conditions, spacer arm length, and the chemical group it uses to react with the target molecule.
Table 1: Comparison of Common Cleavable Linker Chemistries
| Linker Type | Cleavage Reagent | Typical Cleavage Conditions | Residual Mass Tag on Protein | Reference |
| Disulfide | DTT, TCEP, 2-ME | 50 mM DTT, Room Temp, 1-2 h | Thiol group (-SH) | [1][7] |
| DADPS (Acid-Labile) | Formic Acid (HCO₂H) | 10% HCO₂H, Room Temp, 0.5 h | Small hydroxyl moiety (143 Da tag from probe) | [8][9][13] |
| Hydrazone (Acid-Labile) | Low pH | pH 4.5 - 6.0 | Varies by structure | [10][15] |
| Photocleavable | UV Light | ~365 nm irradiation | Varies by structure | [5][8] |
| Diol | Sodium Periodate (NaIO₄) | NaIO₄, aqueous buffer | Aldehyde group | [4] |
| Azobenzene (AZO) | Sodium Dithionite | 50 mM Na₂S₂O₄ | Aminophenol moiety | [8][13] |
| Valine-Citrulline (VC) | Cathepsin B | Lysosomal environment | Varies by structure | [10][15] |
Table 2: Properties of Selected Cleavable Biotinylation Reagents
| Reagent Name | Reactive Group | Spacer Arm Length (Å) | Key Features |
| Sulfo-NHS-SS-Biotin | NHS Ester (targets primary amines) | 24.3 | Water-soluble, cell-impermeable, thiol-cleavable.[16] |
| NHS-SS-Biotin | NHS Ester (targets primary amines) | 24.3 | Cell-permeable, thiol-cleavable.[1] |
| HPDP-Biotin | Pyridyldisulfide (targets sulfhydryls) | 29.1 | Reversibly labels sulfhydryl groups via disulfide exchange.[1] |
| NHS-LC-LC-Biotin | NHS Ester (targets primary amines) | 30.5 | Non-cleavable, long spacer arm for reducing steric hindrance.[17] |
| DADPS-Biotin-Azide | Azide (for click chemistry) | Varies | Acid-cleavable, for bio-orthogonal labeling applications.[8][9] |
Experimental Workflows and Protocols
The general workflow for affinity purification using a cleavable biotin linker involves biotinylation of the bait, capture of the bait-prey complex, washing, and finally, specific elution via cleavage of the linker.
Caption: General workflow for affinity purification.
Protocol 1: Affinity Purification Using a Thiol-Cleavable Linker (e.g., Sulfo-NHS-SS-Biotin)
This protocol is adapted from the Cleavable Affinity Purification (Cl-AP) methodology and is suitable for biotinylating proteins with accessible primary amines.[7]
A. Materials
-
Purified bait protein (e.g., antibody, nanobody) in a primary amine-free buffer (e.g., PBS, pH 7.4).
-
Sulfo-NHS-SS-Biotin.
-
Streptavidin-coated magnetic or agarose beads.
-
Wash Buffer: Assay buffer of choice (e.g., BRB80) with 0.1% non-ionic detergent (e.g., IGEPAL CA-630).
-
Elution Buffer: Wash Buffer supplemented with 50 mM DTT (prepare fresh).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
B. Biotinylation of Bait Protein
-
Ensure the bait protein is completely desalted into an amine-free buffer like PBS.[7]
-
Prepare a 10 mM stock solution of Sulfo-NHS-SS-Biotin in water immediately before use.
-
Add a 20-fold molar excess of the Sulfo-NHS-SS-Biotin solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding Tris-HCl to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Remove excess, unreacted biotin using a desalting column or dialysis against the desired storage or assay buffer.
C. Affinity Capture and Elution
-
Prepare a cell or tissue lysate containing the putative interacting partners ("prey").
-
Incubate the lysate with the biotinylated bait protein for 1-2 hours or overnight at 4°C to allow for complex formation.
-
Add pre-washed streptavidin beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated bait-prey complexes.
-
Pellet the beads using a magnet or centrifugation and discard the supernatant.
-
Wash the beads 4 times with 1 mL of cold Wash Buffer to remove non-specifically bound proteins.[7]
-
After the final wash, remove all supernatant. Add 50-100 µL of Elution Buffer (containing 50 mM DTT) to the beads.[7]
-
Incubate at room temperature for 1-2 hours with shaking to cleave the disulfide bond in the linker.[7]
-
Pellet the beads and carefully transfer the supernatant, which contains the eluted bait-prey complex, to a fresh tube for downstream analysis.[7]
Protocol 2: Affinity Purification Using an Acid-Labile Linker (e.g., DADPS)
This protocol is suitable for workflows using bio-orthogonal chemistry, such as labeling metabolically incorporated non-canonical amino acids.[8][13]
A. Materials
-
Cell lysate containing proteins labeled with an alkyne or azide group.
-
DADPS-Biotin-Azide (or Alkyne).
-
Copper(I) catalyst solution for CuAAC "click" reaction (e.g., CuSO₄, a reducing agent like sodium ascorbate, and a ligand like TBTA).
-
Streptavidin-coated beads.
-
Wash Buffer 1: 1% SDS in PBS.
-
Wash Buffer 2: 6 M Urea in 250 mM ammonium bicarbonate.
-
Wash Buffer 3: 1 M NaCl in PBS.
B. Biotinylation via Click Chemistry
-
To the cell lysate, add the DADPS-Biotin-Azide reagent.
-
Initiate the click reaction by adding the copper(I) catalyst components.
-
Incubate for 1 hour at room temperature to covalently attach the biotin tag to the labeled proteins.
C. Affinity Capture and Elution
-
Add pre-washed streptavidin beads to the reaction mixture and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Pellet the beads and discard the supernatant.
-
Perform a series of stringent washes to remove non-specific binders:
-
To elute, resuspend the beads in 50-100 µL of Elution Buffer (10% Formic Acid).
-
Pellet the beads and collect the supernatant containing the eluted proteins for analysis.
Key Concepts and Visualizations
Understanding the structure and cleavage mechanisms is crucial for selecting the right linker.
Caption: Mechanisms of common cleavable linkers.
Critical Considerations for Experimental Design
-
Spacer Arm Length: The length of the spacer arm between biotin and the reactive group is a critical parameter. Longer spacer arms can reduce steric hindrance, allowing bulky streptavidin molecules to bind more efficiently to the biotinylated target, especially when the biotinylation site is recessed.[17][18][19]
-
Solubility and Cell Permeability: Biotinylation reagents can be designed for specific environments. For example, reagents containing a sulfonate group (e.g., Sulfo-NHS-SS-Biotin) are water-soluble and negatively charged, preventing them from crossing the cell membrane.[16] This makes them ideal for selectively labeling and purifying cell surface proteins.[16]
-
Cleavage Efficiency: Not all linkers cleave with 100% efficiency. It is important to optimize cleavage conditions (reagent concentration, incubation time, temperature) to maximize the yield of the eluted target.[8] Comparative studies have shown that some linkers, like DADPS, can lead to a higher number of identified proteins in proteomics experiments compared to others, suggesting a more efficient capture and release workflow.[20][21]
-
Compatibility: The chosen cleavage method must be compatible with the purified biomolecules and downstream applications. For instance, reducing agents used for disulfide linkers can break native disulfide bonds within proteins, which may be undesirable. In such cases, an orthogonal chemistry like an acid-labile or photocleavable linker would be a better choice.[2]
References
- 1. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. A simple and effective cleavable linker for chemical proteomics applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 6. bioclone.net [bioclone.net]
- 7. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes [bio-protocol.org]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 16. his6-tag.com [his6-tag.com]
- 17. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Dde Biotin-PEG4-alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-alkyne is a versatile chemical probe designed for the selective labeling and enrichment of azide-modified biomolecules. This reagent incorporates three key functional elements: a biotin handle for high-affinity capture with streptavidin, a terminal alkyne group for covalent ligation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group.[1][2] The hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility in aqueous buffers and minimizes steric hindrance.[3]
The cleavable nature of the Dde linker is a significant advantage, allowing for the mild release of captured proteins from streptavidin resins, thereby overcoming the challenges associated with the harsh denaturing conditions typically required to dissociate the strong biotin-streptavidin interaction.[2][4] This feature is particularly beneficial for downstream applications such as mass spectrometry-based proteomics, where the recovery of intact proteins or peptides is crucial. These application notes provide detailed protocols for the use of this compound in a typical quantitative proteomics workflow.
Key Features:
-
Bio-orthogonal Labeling: The alkyne group facilitates highly specific and efficient covalent labeling of azide-modified proteins through click chemistry.
-
Strong Affinity Capture: The biotin moiety enables robust enrichment of labeled proteins using streptavidin-based affinity matrices.
-
Mild Cleavage and Elution: The Dde linker can be cleaved with aqueous hydrazine, allowing for the release of captured proteins under non-denaturing conditions.[4]
-
Enhanced Solubility: The PEG4 spacer improves the water solubility of the reagent and the resulting conjugates.[3]
Applications:
-
Quantitative Proteomics: Enrichment and identification of newly synthesized proteins metabolically labeled with azide-containing amino acids.
-
Post-Translational Modification (PTM) Analysis: Labeling and enrichment of proteins with specific PTMs that have been engineered to contain an azide group.
-
PROTAC Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6][7]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained in experiments utilizing Dde-containing cleavable biotin probes for protein enrichment and analysis.
Table 1: Comparison of Cleavable Biotin-Alkyne Probes in O-GlcNAc Proteomics
| Feature | Alkyne-Dde-Biotin | Alkyne-Photocleavable-Biotin (PC) |
| Biotin Signal after Labeling | Higher | Lower |
| Residual Signal after Cleavage | Lower | Higher |
| Cleavage Condition | 2% Hydrazine | UV irradiation (365 nm) |
Data adapted from a study comparing the performance of different cleavable linkers in labeling O-GlcNAcylated proteins. A higher biotin signal indicates more efficient labeling, while a lower residual signal after cleavage indicates more efficient release of the captured proteins.[8]
Table 2: Performance Metrics for Dde-based Protein Enrichment
| Parameter | Value | Notes |
| Typical Protein Input | 100 µg - 1 mg | Dependent on the abundance of the target protein(s). |
| Enrichment Time | 90 minutes | Optimized time for efficient capture on streptavidin resin.[3] |
| Cleavage Time | 90 minutes | Sufficient for the majority of protein release using 2% hydrazine.[3] |
| Fragment Mass after Cleavage | 55.07 Da | Small residual mass left on the labeled protein.[2] |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins in a Cell Lysate via Click Chemistry
This protocol describes the covalent attachment of this compound to azide-modified proteins in a complex mixture.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Protease Inhibitor Cocktail
Procedure:
-
Preparation of Reagents:
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO. Store at -20°C.
-
CuSO4 Stock Solution (100 mM): Dissolve CuSO4 in water. Store at room temperature.
-
THPTA Stock Solution (100 mM): Dissolve THPTA in water. Store at room temperature.
-
Sodium Ascorbate Stock Solution (300 mM): Prepare fresh in water immediately before use.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS
-
20 µL of 2.5 mM this compound (final concentration ~200 µM, can be optimized)
-
-
Vortex briefly to mix.
-
Add 10 µL of 100 mM THPTA solution. Vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution. Vortex briefly.
-
Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution. Vortex briefly.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol describes the capture of this compound labeled proteins using streptavidin-agarose beads.
Materials:
-
Click-labeled protein lysate from Protocol 1
-
Streptavidin-agarose resin (50% slurry)
-
Wash Buffer 1 (High Salt): 1 M NaCl in PBS
-
Wash Buffer 2: PBS, pH 7.4
-
Spin columns
Procedure:
-
Resin Preparation:
-
Transfer the required amount of streptavidin-agarose slurry to a new tube.
-
Wash the resin three times with PBS. Pellet the resin by centrifugation between washes.
-
-
Protein Capture:
-
Add the click-labeled protein lysate to the equilibrated streptavidin-agarose resin.
-
Incubate for 90 minutes at room temperature with gentle end-over-end rotation.
-
-
Washing:
-
Transfer the resin slurry to a spin column.
-
Wash the resin twice with 1 mL of Wash Buffer 1.
-
Wash the resin three times with 1 mL of Wash Buffer 2.
-
Pellet the resin by centrifugation between each wash and discard the flow-through.
-
Protocol 3: Cleavage and Elution of Captured Proteins
This protocol describes the release of the captured proteins from the streptavidin resin by cleaving the Dde linker.
Materials:
-
Streptavidin resin with bound proteins from Protocol 2
-
Cleavage Buffer: 2% (v/v) Hydrazine in PBS, pH 7.4 (Prepare fresh)
-
Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Buffer for downstream analysis (e.g., Ammonium Bicarbonate for mass spectrometry)
Procedure:
-
Dde Cleavage:
-
Add 200 µL of freshly prepared Cleavage Buffer to the resin.
-
Incubate for 90 minutes at room temperature with gentle mixing.[3]
-
-
Elution:
-
Centrifuge the spin column to collect the eluate containing the released proteins.
-
To maximize recovery, a second elution with a fresh aliquot of Cleavage Buffer can be performed.
-
-
Post-Elution Processing:
-
The eluted proteins are now ready for downstream applications such as SDS-PAGE, Western blotting, or preparation for mass spectrometry. For mass spectrometry, buffer exchange into a compatible buffer like ammonium bicarbonate is recommended.
-
Visualizations
Experimental Workflow for Quantitative Proteomics
Caption: Workflow for quantitative proteomics using this compound.
Logical Relationship of this compound Components
Caption: Functional components of the this compound reagent.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Automated High-Throughput Method for the Fast, Robust, and Reproducible Enrichment of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Step-by-Step Guide for Dde Biotin-PEG4-alkyne Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the application of Dde Biotin-PEG4-alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reagent is a valuable tool for the biotinylation of azide-modified molecules, such as proteins, peptides, and nucleic acids, as well as for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The incorporated Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group allows for the subsequent mild cleavage and release of the biotinylated molecule from streptavidin, making it ideal for applications in proteomics and drug discovery.
Introduction to this compound and Click Chemistry
This compound is a versatile chemical probe consisting of three key components:
-
A biotin moiety for high-affinity binding to streptavidin.
-
A PEG4 (polyethylene glycol) spacer to enhance solubility and minimize steric hindrance.
-
A terminal alkyne group for participation in the click reaction.
-
A Dde protecting group on the biotin molecule, enabling cleavable biotinylation.
Click chemistry, specifically the CuAAC reaction, is a highly efficient and specific conjugation method that forms a stable triazole linkage between an alkyne and an azide.[1][2] This bioorthogonal reaction proceeds under mild conditions and is compatible with a wide range of functional groups found in biological molecules.[3]
Applications
Biotinylation of Azide-Modified Biomolecules
This compound is used to label azide-containing biomolecules for subsequent detection, purification, or pull-down assays. The ability to cleave the biotin tag after capture allows for the recovery of the target molecule, which is particularly advantageous for mass spectrometry-based proteomics.[4]
Synthesis of PROTACs
In the field of drug discovery, this compound serves as a linker in the modular synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] Click chemistry provides a robust method for connecting the target-binding ligand and the E3 ligase ligand via the linker.[7][8][]
Data Presentation
The efficiency of the click chemistry reaction and the subsequent Dde deprotection are critical for successful experiments. While yields can be sequence- and substrate-dependent, the following tables provide representative quantitative data based on literature reports for similar reagents and reactions.
| Parameter | Typical Value | Notes | Reference |
| CuAAC Reaction Time | 1-4 hours | Can be optimized based on substrate concentrations. | [10] |
| Labeling Efficiency | >90% | Generally high for CuAAC reactions. | [10] |
| Protein-Alkyne Concentration | 10-100 µM | [10] | |
| Biotin-Azide Concentration | 100-500 µM (10-50 fold excess) | Excess azide ensures complete labeling of the alkyne. | [10] |
| Copper(II) Sulfate Concentration | 50-250 µM | [10] | |
| Ligand (e.g., THPTA) Concentration | 250-1250 µM (5-fold excess to copper) | The ligand stabilizes the Cu(I) oxidation state. | [10] |
Table 1: Typical Reaction Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Value | Notes | Reference |
| Cleavage Reagent | 2% Hydrazine in DMF or PBS | Hydrazine monohydrate is commonly used. | [4][11] |
| Reaction Time | 30-60 minutes | Can be repeated for complete removal. | [1][11] |
| Reaction Temperature | Room Temperature | [11] | |
| Cleavage Efficiency | >95% | Generally high under optimized conditions. | [1] |
Table 2: Typical Reaction Parameters for Dde Protecting Group Cleavage
Experimental Protocols
Protocol for Biotinylation of an Azide-Modified Protein
This protocol describes the general procedure for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Degassed, deionized water
-
DMSO (for dissolving this compound if necessary)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO or water.
-
CuSO₄: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-100 µM in the desired reaction buffer.
-
Add the this compound stock solution to a final concentration of 100-500 µM.
-
Add the THPTA stock solution to a final concentration of 250-1250 µM.
-
Add the CuSO₄ stock solution to a final concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or precipitation.
-
Protocol for Dde Protecting Group Cleavage
This protocol describes the cleavage of the Dde group to release the biotinylated protein from streptavidin beads.
Materials:
-
Biotinylated protein captured on streptavidin-agarose or magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Cleavage buffer: 2% (v/v) hydrazine monohydrate in PBS or DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Quenching solution (e.g., acetone or an appropriate buffer)
Procedure:
-
Wash the Beads:
-
Wash the streptavidin beads with the captured biotinylated protein extensively with wash buffer to remove non-specifically bound proteins.
-
-
Cleavage Reaction:
-
Resuspend the beads in the cleavage buffer.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Elution:
-
Centrifuge the beads and carefully collect the supernatant containing the released protein.
-
To ensure complete elution, the cleavage step can be repeated with fresh cleavage buffer.
-
-
Quenching and Sample Preparation:
-
The collected eluate can be quenched, and the protein can be prepared for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.
-
Mandatory Visualizations
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: Dde Protecting Group Cleavage Workflow.
Caption: Modular PROTAC Synthesis Workflow using Click Chemistry.
References
- 1. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 4. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Dde Biotin-PEG4-alkyne in Pull-Down Assays and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dde Biotin-PEG4-alkyne for the enrichment and analysis of target proteins. This reagent is a powerful tool for chemical proteomics, enabling the covalent labeling of azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by efficient capture on streptavidin resins. A key feature of this molecule is the hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, which allows for the mild elution of captured proteins, preserving protein integrity and minimizing background contamination for subsequent mass spectrometry analysis.
I. Principle and Advantages
This compound is a trifunctional molecule comprising a biotin moiety for high-affinity binding to streptavidin, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent linkage to azide-modified target molecules. The integrated Dde linker is the cornerstone of its utility in proteomics, offering significant advantages over traditional biotin-streptavidin purification methods.
The extraordinary affinity of biotin for streptavidin makes elution of biotinylated proteins challenging, often requiring harsh denaturing conditions that can co-elute non-specifically bound proteins and streptavidin fragments, thereby complicating downstream analysis.[1] The Dde linker circumvents this issue by providing a chemically labile site that can be selectively cleaved under mild conditions with 2% aqueous hydrazine.[1][2][3] This releases the captured proteins from the streptavidin beads, leaving behind the biotin moiety and a small chemical remnant on the labeled protein. This approach dramatically reduces background contamination and improves the signal-to-noise ratio in mass spectrometry experiments.[3]
II. Quantitative Data Summary
The use of a cleavable linker like Dde significantly improves the purity of the eluate compared to traditional on-bead digestion or harsh elution methods. This translates to a higher number of confidently identified target proteins and a reduction in non-specific background proteins.
| Elution Method | Cleavage/Elution Condition | Elution Efficiency | Background Proteins | Remarks |
| Dde Linker Cleavage | 2% Hydrazine in water, room temperature | >95%[4] | Significantly Reduced[3] | Mild conditions preserve protein complexes and post-translational modifications. Minimizes co-elution of streptavidin. |
| On-Bead Digestion | Trypsin digestion directly on streptavidin beads | N/A (peptides eluted) | High | Co-elutes streptavidin-derived peptides, which can interfere with analysis.[1] |
| Denaturing Elution | Boiling in SDS-PAGE sample buffer | High | High | Co-elutes streptavidin and non-specifically bound proteins. Harsh conditions can degrade proteins and disrupt complexes.[1] |
| Competitive Elution | High concentration of free biotin | Variable (often incomplete) | Moderate | Inefficient due to the high affinity of the biotin-streptavidin interaction.[1] |
III. Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with this compound via Click Chemistry
This protocol describes the covalent labeling of azide-modified proteins in a complex mixture using this compound.
Materials:
-
Azide-modified protein sample (e.g., cell lysate from cells treated with an azide-containing metabolic label)
-
This compound (stored at -20°C)
-
Copper(II) Sulfate (CuSO₄) solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate solution (100 mM in water, freshly prepared)
-
PBS (phosphate-buffered saline)
-
Methanol
-
Chloroform
Procedure:
-
Protein Precipitation (Optional but Recommended): To concentrate the protein sample and remove interfering substances, perform a methanol-chloroform precipitation.
-
Resuspend Protein Pellet: Carefully resuspend the protein pellet in PBS containing 1% SDS to a final protein concentration of 1-5 mg/mL.
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the following reaction mixture. The final concentration of this compound can be optimized (typically 50-100 µM).
| Reagent | Final Concentration |
| Azide-modified protein sample | 1-5 mg/mL |
| This compound | 50-100 µM |
| Copper(II) Sulfate | 1 mM |
| THPTA | 5 mM |
| Sodium Ascorbate | 5 mM |
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the labeled protein using methanol-chloroform precipitation to remove excess reagents.
-
Wash and Resuspend: Wash the protein pellet with cold methanol and resuspend in a buffer suitable for the downstream pull-down assay (e.g., RIPA buffer or PBS with 1% SDS).
Protocol 2: Pull-Down of Dde-Biotinylated Proteins using Streptavidin Agarose Beads
This protocol outlines the enrichment of Dde-biotinylated proteins from a complex mixture.
Materials:
-
Dde-biotinylated protein sample (from Protocol 1)
-
Streptavidin agarose beads (50% slurry)
-
Wash Buffer 1 (e.g., PBS with 1% SDS)
-
Wash Buffer 2 (e.g., PBS with 0.1% SDS)
-
Wash Buffer 3 (e.g., PBS)
Procedure:
-
Prepare Streptavidin Beads: Wash the required volume of streptavidin agarose bead slurry three times with Wash Buffer 1.
-
Binding: Add the Dde-biotinylated protein sample to the washed streptavidin beads. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (e.g., 2,000 x g for 2 minutes) and discard the supernatant.
-
Wash the beads sequentially with:
-
Wash Buffer 1 (twice)
-
Wash Buffer 2 (twice)
-
Wash Buffer 3 (three times)
-
Thorough washing is critical to remove non-specifically bound proteins.
-
Protocol 3: Elution and Sample Preparation for Mass Spectrometry
This protocol describes the cleavage of the Dde linker to elute the captured proteins for mass spectrometry analysis.
Materials:
-
Streptavidin beads with bound Dde-biotinylated proteins (from Protocol 2)
-
Elution Buffer: 2% (v/v) Hydrazine in water (prepare fresh)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin tips
Procedure:
-
Elution: Resuspend the beads in 100 µL of 2% aqueous hydrazine. Incubate for 30-60 minutes at room temperature with gentle agitation.[2][4]
-
Collect Eluate: Centrifuge the beads and carefully collect the supernatant containing the eluted proteins.
-
Reduction and Alkylation:
-
Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the SDS concentration to less than 0.1%.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digested peptide solution with TFA to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
-
Mass Spectrometry Analysis: Dry the desalted peptides in a vacuum concentrator and resuspend in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
IV. Visualizations
Caption: Experimental workflow for pull-down assays using this compound.
Caption: Dde linker cleavage for mild elution of target proteins.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Eluting Biotinylated Proteins from Streptavidin Beads using Hydrazine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The high-affinity interaction between biotin and streptavidin is a cornerstone of many biological assays, including affinity purification of proteins. However, the strength of this interaction (Kd ≈ 10⁻¹⁴ M) makes the elution of biotinylated proteins a significant challenge, often requiring harsh denaturing conditions that can compromise protein structure and function. An elegant solution to this problem is the use of cleavable linkers that connect the biotin moiety to the protein of interest. This allows for the capture of the biotinylated protein by streptavidin beads and subsequent release under specific, mild conditions that break the linker rather than the biotin-streptavidin bond.
This document provides a detailed protocol for the elution of biotinylated proteins from streptavidin beads using hydrazine. This method is specifically designed for proteins biotinylated with linkers containing a hydrazine-sensitive moiety, such as the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. Hydrazine treatment cleaves the Dde linker, releasing the target protein from the streptavidin beads while the biotin tag remains bound.[1][2] This approach is particularly advantageous for downstream applications that are sensitive to harsh elution conditions, such as mass spectrometry, where preserving the integrity of the eluted protein is crucial.[3][4]
Principle of the Method
The protocol is based on the chemical cleavage of a Dde linker by hydrazine. The Dde group is stable under a variety of experimental conditions but can be selectively and efficiently cleaved by treatment with a mild aqueous solution of hydrazine.[1][2]
The overall workflow involves the following key steps:
-
Biotinylation: The protein of interest is labeled with a biotinylation reagent containing a hydrazine-cleavable linker (e.g., Dde-biotin-azide).
-
Capture: The biotinylated protein is captured by streptavidin-conjugated beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The captured protein is released from the beads by cleaving the linker with a hydrazine solution.
-
Downstream Processing: The eluted protein is collected for further analysis.
Quantitative Data Presentation
While direct, peer-reviewed comparative studies quantifying the elution efficiency of hydrazine cleavage of Dde-biotinylated proteins are not extensively available, the method is widely reported as highly efficient. The following table provides an overview of elution efficiencies for various methods to release biotin from streptavidin, offering a context for the advantages of cleavable linkers.
| Elution Method | Eluting Agent | Temperature | Elution Efficiency | Reference |
| Competitive Elution | Excess Biotin (25 mM) with 0.4% SDS | 95°C | 40-60% | --INVALID-LINK--[5] |
| Denaturing Conditions | 95% Formamide, 140 mM NaOAc, pH 9 | 90°C | ~95.4% (for free biotin) | --INVALID-LINK--[6] |
| Cleavable Linker (Hydrazine) | 2% Aqueous Hydrazine | Room Temperature | Widely reported as "efficient" and "quantitative" | --INVALID-LINK--[1][7] |
Note: The efficiency of hydrazine cleavage is generally considered to be high, though exact percentages can vary depending on the specific protein and experimental conditions.
Experimental Protocols
Materials
-
Biotinylated protein sample (using a Dde-containing linker)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., Phosphate Buffered Saline (PBS) with 0.05% Tween-20, pH 7.4)
-
Elution Buffer: 2% (v/v) aqueous hydrazine solution (prepare fresh)
-
Neutralization Buffer: 1 M HCl (optional)
-
Protein Lo-Bind microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
-
Rotator or shaker
Protocol 1: Elution of Intact Biotinylated Proteins
This protocol is suitable for downstream applications where the intact protein is required, such as Western blotting or functional assays.
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin beads in their storage buffer.
-
Transfer the desired amount of bead slurry to a clean microcentrifuge tube.
-
Place the tube on a magnetic rack for 2 minutes (or centrifuge at 1,000 x g for 2 minutes for agarose beads) and discard the supernatant.
-
Wash the beads twice with 1 mL of Binding/Wash Buffer.
-
-
Binding of Biotinylated Protein:
-
Resuspend the washed beads in a solution containing the biotinylated protein sample.
-
Incubate for 1-2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads using the magnetic rack or centrifuge and discard the supernatant.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution with Hydrazine:
-
After the final wash, remove all residual buffer.
-
Resuspend the beads in 100-200 µL of freshly prepared 2% aqueous hydrazine solution.[7][8]
-
Incubate for 30-50 minutes at room temperature with gentle rotation.[9]
-
Pellet the beads and carefully transfer the supernatant containing the eluted protein to a new clean tube.
-
-
Post-Elution Processing (Optional but Recommended):
-
To neutralize the hydrazine, add 35 µL of 1 M HCl for every 1 mL of eluate.[7] This step is crucial if the eluted protein is to be used in downstream applications sensitive to high pH.
-
The eluted protein can be further concentrated or buffer-exchanged using appropriate methods (e.g., spin columns).
-
Protocol 2: On-Bead Digestion and Elution of Peptides for Mass Spectrometry
This protocol is optimized for proteomics workflows where the eluted peptides are analyzed by mass spectrometry.
-
Binding and Washing:
-
Follow steps 1-3 from Protocol 1.
-
-
Reduction and Alkylation (On-Bead):
-
After the final wash, resuspend the beads in a suitable buffer for reduction (e.g., 100 µL of 10 mM DTT in 50 mM ammonium bicarbonate).
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
On-Bead Digestion:
-
Wash the beads twice with 50 mM ammonium bicarbonate to remove DTT and iodoacetamide.
-
Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate containing trypsin (e.g., 1 µg).
-
Incubate overnight at 37°C with shaking.
-
Pellet the beads and collect the supernatant containing non-biotinylated peptides (if desired).
-
-
Elution of Biotinylated Peptides:
-
Wash the beads with buffer to remove non-biotinylated peptides.
-
Resuspend the beads in 100 µL of 2% aqueous hydrazine solution.
-
Incubate for 30-50 minutes at room temperature with gentle rotation.
-
Pellet the beads and transfer the supernatant containing the eluted, formerly biotinylated peptides to a new tube.
-
-
Sample Preparation for Mass Spectrometry:
-
Acidify the eluted peptide solution with formic acid or trifluoroacetic acid.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
The sample is now ready for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for hydrazine-based elution.
Caption: Cleavage of the Dde linker by hydrazine.
Potential Side Reactions and Considerations
While hydrazine offers a mild elution method, it is a reactive chemical, and potential side reactions should be considered:
-
Reaction with Carbonyl Groups: Hydrazine can react with aldehydes and ketones present on proteins, which can be a concern if the protein of interest has been modified to contain these functional groups.[10]
-
Peptide Bond Cleavage: Under certain conditions, hydrazine can cleave peptide bonds, particularly those involving glycine, asparagine, and serine residues. However, the mild conditions used for Dde cleavage (room temperature, short incubation) are generally not harsh enough to cause significant peptide bond cleavage.
-
Modification of Amino Acid Side Chains: Hydrazine can potentially react with the side chains of certain amino acids, such as glutamine and asparagine, leading to the formation of hydrazides.
-
Loss of Post-Translational Modifications: The reactivity of hydrazine could potentially affect certain post-translational modifications on the eluted protein.
-
Safety Precautions: Hydrazine is toxic and should be handled with appropriate personal protective equipment in a well-ventilated area or fume hood.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Protein Yield | Incomplete Cleavage: Insufficient hydrazine concentration or incubation time. | Ensure the hydrazine solution is freshly prepared at 2% (v/v). Optimize incubation time (e.g., up to 2 hours), but be mindful of potential side reactions with longer incubations.[11] |
| Protein Precipitation: The eluted protein may have precipitated on the beads or in the elution buffer. | Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the elution buffer. Ensure the pH of the elution buffer is compatible with the protein's stability. | |
| Inefficient Binding: The biotin tag may be inaccessible, or the binding capacity of the beads was exceeded. | Ensure proper protein folding to expose the biotin tag. Use a sufficient amount of streptavidin beads for the amount of biotinylated protein. | |
| Contamination with Non-specifically Bound Proteins | Insufficient Washing: Wash steps were not stringent enough. | Increase the number of washes or the stringency of the wash buffer (e.g., by adding salt or a mild detergent). |
| Protein Degradation | Protease Activity: Endogenous proteases in the sample may have degraded the protein. | Add protease inhibitors to all buffers used during the binding and washing steps. |
| Interference in Downstream Assays | Residual Hydrazine: Hydrazine in the eluate can interfere with subsequent enzymatic reactions or cell-based assays. | Neutralize the eluate with HCl as described in the protocol. Perform a buffer exchange or dialysis to remove residual hydrazine. |
By following this detailed protocol and considering the potential challenges, researchers can effectively elute biotinylated proteins from streptavidin beads using hydrazine, preserving their integrity for a wide range of downstream applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Dde Biotin-PEG4-alkyne: A Versatile Tool for the Identification of Post-Translational Modifications
Application Notes
Introduction
Dde Biotin-PEG4-alkyne is a powerful chemoproteomic tool designed for the enrichment and identification of post-translationally modified (PTM) proteins. This reagent incorporates a terminal alkyne group for covalent attachment to azide-modified biomolecules via click chemistry, a biotin handle for affinity purification, and a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker. The inclusion of a hydrophilic polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance, improving reaction efficiency in aqueous environments.[1][2][3] The key feature of this probe is the Dde linker, which allows for the mild and specific release of captured proteins from streptavidin resins, overcoming a major limitation of the strong biotin-streptavidin interaction and facilitating downstream analysis by mass spectrometry.[4][5]
Principle of the Method
The identification of PTMs using this compound follows a multi-step workflow. First, the PTM of interest is metabolically or enzymatically labeled with an azide-containing chemical reporter. The azide-modified proteins are then covalently tagged with this compound through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry. The resulting biotinylated proteins are captured and enriched using streptavidin-functionalized beads. After stringent washing steps to remove non-specifically bound proteins, the enriched proteins are released from the beads by cleaving the Dde linker with a dilute hydrazine solution. The eluted proteins are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the modified proteins and localize the PTM sites.
Applications
This compound is a versatile reagent applicable to the study of a wide range of PTMs, including:
-
Glycosylation (O-GlcNAcylation): Chemoenzymatic labeling of O-GlcNAc residues with an azide-modified sugar, followed by reaction with this compound, enables the specific enrichment and identification of O-GlcNAcylated proteins and their modification sites.[6][7]
-
S-acylation: Metabolic labeling of cells with an alkynyl fatty acid analog allows for the subsequent attachment of an azide-modified biotin probe. Alternatively, an azide-containing fatty acid can be used in conjunction with this compound.
-
Phosphorylation: While less common, kinase activity can be profiled by using ATP analogs containing an azide moiety, which are then captured with this compound.
-
Other PTMs: The flexibility of metabolic labeling with azide-containing precursors makes this probe suitable for investigating other PTMs, such as methylation, acetylation, and ubiquitination, provided that appropriate azide-modified metabolic precursors are available.
Advantages of this compound
-
Mild Cleavage Conditions: The Dde linker is cleaved with a 2% hydrazine solution, which is significantly milder than the harsh denaturing conditions typically required to dissociate the biotin-streptavidin interaction.[4][5] This preserves the integrity of the eluted proteins and reduces the co-elution of non-specifically bound contaminants.
-
High Cleavage Efficiency: The hydrazine-mediated cleavage of the Dde linker is highly efficient, leading to improved recovery of captured proteins.
-
Small Mass Remnant: Upon cleavage, a small molecular fragment is left on the labeled protein, which can be readily identified by mass spectrometry.[5]
-
Improved Solubility: The PEG4 spacer enhances the water solubility of the reagent, facilitating its use in biological samples.[1][2][3]
-
Compatibility with Mass Spectrometry: The mild elution conditions and the nature of the cleavage reaction are fully compatible with downstream sample preparation for mass spectrometry-based proteomics.
Quantitative Data
The performance of cleavable linkers is critical for the successful enrichment and identification of post-translationally modified peptides. The following table summarizes a comparison between a Dde-containing biotin-alkyne linker and a photocleavable (PC) biotin-alkyne linker for the enrichment of O-GlcNAcylated proteins.
| Feature | Alkyne-Dde-Biotin Linker | Alkyne-PC-Biotin Linker | Reference |
| Labeling Efficiency | Higher biotin signal after labeling | Lower biotin signal after labeling | [6] |
| Cleavage Efficiency | Lower residual signal after cleavage | Higher residual signal after cleavage | [6] |
| Identified O-GlcNAc Peptides | Consistently high number of identified peptides | Variable and generally lower number of identified peptides | |
| Enrichment Specificity | High | Moderate |
Experimental Protocols
Protocol 1: Identification of O-GlcNAcylated Proteins
This protocol describes the chemoenzymatic labeling, enrichment, and identification of O-GlcNAcylated proteins from cultured cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Gal-T1(Y289L) enzyme
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Streptavidin agarose resin
-
Wash buffers (e.g., PBS, high salt buffer, urea buffer)
-
Cleavage buffer: 2% (v/v) hydrazine in water
-
Ammonium bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Cell Lysis and Protein Quantification:
-
Harvest and lyse cells in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Chemoenzymatic Labeling of O-GlcNAc Residues:
-
To 1 mg of protein lysate, add UDP-GalNAz to a final concentration of 100 µM.
-
Add Gal-T1(Y289L) enzyme to a final concentration of 2.5 µg/µL.
-
Incubate the reaction at 4°C overnight with gentle rotation.
-
-
Click Chemistry Reaction:
-
Prepare a fresh solution of 10 mM sodium ascorbate in water.
-
Prepare a click chemistry cocktail containing:
-
This compound (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
THPTA (final concentration: 5 mM)
-
-
Add the click chemistry cocktail to the labeled protein lysate.
-
Add sodium ascorbate to a final concentration of 1 mM to initiate the reaction.
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation and Resuspension:
-
Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for 1 hour.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Wash the pellet with cold methanol.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).
-
-
Enrichment of Biotinylated Proteins:
-
Equilibrate streptavidin agarose resin with the resuspension buffer.
-
Add the resuspended protein sample to the equilibrated streptavidin beads.
-
Incubate at room temperature for 2 hours with gentle rotation.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.0, and PBS).
-
-
Cleavage and Elution:
-
Wash the beads with PBS to remove residual urea.
-
Resuspend the beads in 2% hydrazine solution.
-
Incubate at room temperature for 30-60 minutes with gentle rotation to cleave the Dde linker.[6]
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate with an appropriate acid (e.g., HCl).
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins with trypsin overnight at 37°C.
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for PTM identification.
Caption: Logical relationships in the PTM enrichment process.
References
- 1. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Evaluation of Cleavable Bioorthogonal Probes for Site-Specific O-GlcNAc Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 1802908-00-4 | BroadPharm [broadpharm.com]
- 4. Quantitative Profiling of Protein O-GlcNAcylation Sites by an Isotope-Tagged Cleavable Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Surface Protein Labeling Using Cleavable Biotin Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of the cell surface proteome, or surfaceome, is fundamental to understanding a myriad of cellular processes, including signal transduction, cell adhesion, and nutrient transport. Furthermore, cell surface proteins represent a major class of therapeutic drug targets. Cleavable biotinylation reagents provide a powerful tool for the selective labeling, isolation, and identification of these critical proteins.
This document provides detailed application notes and protocols for the use of cleavable biotin reagents in cell surface protein labeling. The focus is on amine-reactive, thiol-cleavable reagents, such as Sulfo-NHS-SS-Biotin, which are widely utilized due to their high efficiency and specificity for labeling proteins on the outer leaflet of the plasma membrane.[1][2][3] The inclusion of a cleavable linker allows for the gentle release of captured proteins, preserving their integrity for downstream applications such as mass spectrometry and functional assays.[1][4][5]
Principle of the Method
The methodology is based on a multi-step process that begins with the covalent attachment of a biotin molecule, via a cleavable spacer arm, to primary amines of proteins exposed on the cell surface. Due to the reagent's membrane impermeability, intracellular proteins remain unlabeled.[1][6][7] Following labeling, the cells are lysed, and the biotinylated proteins are captured using avidin or streptavidin-conjugated beads. Unbound proteins are washed away, and the enriched surface proteins are then eluted by cleaving the linker, releasing the proteins from the biotin tag which remains bound to the beads.
Featured Reagent: Sulfo-NHS-SS-Biotin
Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate (Sulfo-NHS-SS-Biotin) is a water-soluble, amine-reactive biotinylation reagent that contains a disulfide bond in its spacer arm.[8][9][10] This disulfide bond can be readily cleaved by reducing agents, providing a convenient method for releasing the biotinylated proteins after affinity purification.[1]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the use of Sulfo-NHS-SS-Biotin in cell surface protein labeling experiments.
Table 1: Reagent and Reaction Conditions
| Parameter | Value | Reference |
| Reagent | Sulfo-NHS-SS-Biotin | [8][9] |
| Molecular Weight | 606.69 g/mol | [9] |
| Spacer Arm Length | 24.3 Å | [1][10] |
| Reactive Group | N-hydroxysulfosuccinimide (Sulfo-NHS) ester | [8] |
| Target Functional Group | Primary amines (-NH2) | [7][8] |
| Reaction pH | 7.0 - 8.5 | [8] |
| Incubation Temperature | 4°C or Room Temperature | [7][9] |
| Incubation Time | 30 minutes | [8][9] |
Table 2: Cleavage Conditions
| Parameter | Condition | Incubation Time | Temperature | Reference |
| Cleaving Agent | 50 mM Dithiothreitol (DTT) | 30 minutes | 50°C | [9] |
| 50 mM Dithiothreitol (DTT) | 2 hours | Room Temperature | [9] | |
| 10 mM Dithiothreitol (DTT) | Not specified | Not specified | [11] | |
| β-mercaptoethanol | Not specified | Not specified | [12] | |
| Glutathione | Not specified | Not specified | [12] |
Experimental Protocols
Protocol 1: Cell Surface Biotinylation of Suspension Cells
This protocol is designed for the biotinylation of cells grown in suspension.
Materials:
-
Cells in suspension
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-SS-Biotin
-
Ultrapure water
-
Quenching Buffer (e.g., PBS containing 25-50 mM Tris or 100 mM glycine)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
NeutrAvidin or Streptavidin Agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., Lysis Buffer containing 50 mM DTT)
Procedure:
-
Harvest cells by centrifugation and wash three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[8][9]
-
Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[8][9]
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[8][9]
-
Add approximately 80 µL of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of cell suspension.
-
Incubate the reaction for 30 minutes at room temperature with gentle mixing.[8][9] To minimize internalization of the biotin reagent, the incubation can be performed at 4°C.[7]
-
Quench the reaction by washing the cells three times with ice-cold Quenching Buffer.[9]
-
Proceed to cell lysis or store the cell pellet at -80°C for future use.
Protocol 2: Cell Surface Biotinylation of Adherent Cells
This protocol is adapted for cells grown in culture plates.
Materials:
-
Adherent cells in culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-SS-Biotin
-
Ultrapure water
-
Quenching Buffer (e.g., PBS containing 50 mM glycine)[6]
-
Lysis Buffer (e.g., IP buffer with protease inhibitors)[13]
-
NeutrAvidin or Streptavidin Agarose beads
-
Wash Buffer (e.g., IP buffer)[13]
-
Elution Buffer (e.g., 4x loading buffer with reducing agent)[13]
Procedure:
-
Wash the adherent cells three times with ice-cold PBS (pH 8.0) to remove culture medium.[8][9]
-
Immediately before use, prepare a 0.5 mg/mL solution of Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0).[13]
-
Add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30 minutes on ice with occasional gentle rocking.[13]
-
Remove the biotinylation solution and quench the reaction by washing the cells with ice-cold Quenching Buffer for 10 minutes at 4°C.[6]
-
Wash the cells twice more with ice-cold PBS.
-
Lyse the cells directly in the plate by adding Lysis Buffer and incubating on ice for 10 minutes.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Protocol 3: Isolation of Biotinylated Proteins
This protocol describes the capture and elution of biotinylated proteins from the cell lysate.
Procedure:
-
Clarify the cell lysate by centrifugation at ~14,000 rpm for 10 minutes at 4°C.[13]
-
Transfer the supernatant to a new tube. A small aliquot can be saved as the "Total Lysate" or "Input" fraction for later analysis.
-
Add pre-washed NeutrAvidin or Streptavidin Agarose beads to the clarified lysate.
-
Incubate for 2-3 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.[13]
-
Pellet the beads by centrifugation and remove the supernatant. This can be saved as the "Unbound" fraction.
-
Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.[13]
-
To elute the captured proteins, add Elution Buffer containing a reducing agent (e.g., DTT) to the beads.
-
Incubate at 50°C for 30 minutes or at room temperature for 2 hours to cleave the disulfide bond and release the proteins.[9]
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted cell surface proteins.
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE and Western blotting or mass spectrometry.
Visualizations
References
- 1. his6-tag.com [his6-tag.com]
- 2. benchchem.com [benchchem.com]
- 3. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Surface protein biotinylation [protocols.io]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. store.sangon.com [store.sangon.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 13. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
In vivo Applications of Dde Biotin-PEG4-alkyne: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the in vivo use of Dde Biotin-PEG4-alkyne. This reagent is a powerful tool for bioorthogonal labeling and subsequent enrichment of azide-modified biomolecules in living organisms.
This compound is a versatile chemical probe combining three key functionalities: an alkyne group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), a biotin handle for high-affinity capture with streptavidin, and a hydrazine-cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker. The polyethylene glycol (PEG4) spacer enhances the reagent's solubility and reduces steric hindrance.[1][2] The cleavable nature of the Dde linker is particularly advantageous for proteomic studies, as it allows for the mild elution of captured proteins, avoiding the harsh denaturing conditions typically required to dissociate the strong biotin-streptavidin interaction.[3]
Core Applications in In Vivo Research
The primary in vivo application of this compound is in metabolic labeling experiments for the identification and characterization of newly synthesized proteins or other azide-containing biomolecules. This is often achieved through a technique known as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), where an azide-bearing amino acid analog, such as azidohomoalanine (AHA), is incorporated into proteins during translation.[4] Subsequent administration of this compound allows for the biotinylation of these azide-modified proteins in vivo or ex vivo, followed by their enrichment and identification via mass spectrometry.
Key In Vivo Applications Include:
-
Proteome Dynamics: Studying the synthesis of new proteins in specific tissues or cell types in response to various stimuli, diseases, or drug treatments.
-
Target Identification: Identifying the protein targets of small molecule drugs or probes that have been functionalized with an azide group.
-
Post-Translational Modification Studies: In conjunction with metabolic labeling strategies for specific PTMs, this compound can be used to enrich and identify modified proteins.
Quantitative Data Summary
While specific in vivo quantitative data for this compound is limited in publicly available literature, the following table summarizes typical experimental parameters and expected outcomes based on studies with similar cleavable biotin-alkyne probes.
| Parameter | Value/Range | Notes | Reference |
| Animal Model | Mouse (C57BL/6) | Commonly used for in vivo metabolic labeling studies. | [4] |
| Metabolic Labeling (AHA) | 30-50 mg/kg | Administered via intraperitoneal (IP) injection. | [5] |
| This compound Dosage | 10-25 mg/kg | Administered via IP or intravenous (IV) injection. Formulation in a biocompatible vehicle is crucial. | [1] |
| Labeling Duration | 4-24 hours | The time between metabolic label and probe administration can be varied to study different temporal aspects of protein synthesis. | |
| Dde Linker Cleavage Efficiency | >95% | Achieved with 2% hydrazine solution in vitro. Similar efficiency is expected for captured proteins from tissue lysates. | [6] |
| Molecular Weight Left Behind | 55.07 Da | A small residual mass is left on the labeled biomolecule after cleavage. |
Experimental Protocols
The following are detailed protocols for a typical in vivo metabolic labeling experiment using this compound in a mouse model.
Protocol 1: In Vivo Metabolic Labeling and Tissue Harvest
This protocol outlines the steps for labeling newly synthesized proteins in a mouse model with AHA and the subsequent harvesting of tissues.
Materials:
-
Azidohomoalanine (AHA)
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
5-week-old C57BL/6 mice
Procedure:
-
AHA Administration: Prepare a sterile solution of AHA in PBS. Administer the AHA solution to the mice via intraperitoneal (IP) injection at a dosage of 30-50 mg/kg.
-
Incubation Period: Allow the AHA to incorporate into newly synthesized proteins for a desired period (e.g., 4, 8, 12, or 24 hours).
-
Anesthesia and Euthanasia: Anesthetize the mice using an approved protocol (e.g., isoflurane inhalation). Euthanize the mice by cervical dislocation.
-
Tissue Dissection: Immediately dissect the tissues of interest (e.g., liver, brain, heart).
-
Snap Freezing: Promptly snap-freeze the dissected tissues in liquid nitrogen to preserve protein integrity.
-
Storage: Store the frozen tissues at -80°C until further processing.
Protocol 2: Tissue Lysis and Protein Extraction
This protocol describes the preparation of protein lysates from the harvested tissues.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer or mechanical tissue homogenizer
-
Microcentrifuge
-
BCA protein assay kit
Procedure:
-
Tissue Homogenization: Add ice-cold lysis buffer to the frozen tissue sample. Homogenize the tissue using a Dounce homogenizer or a mechanical homogenizer until the tissue is completely lysed.
-
Incubation: Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
Storage: Store the protein lysate at -80°C.
Protocol 3: Click Chemistry Reaction (Ex Vivo)
This protocol details the biotinylation of azide-modified proteins in the tissue lysate using this compound.
Materials:
-
This compound
-
Copper (II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
DMSO
-
Protein lysate from Protocol 2
Procedure:
-
Prepare Click Chemistry Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
CuSO₄ stock solution (e.g., 50 mM in water).
-
TCEP stock solution (e.g., 50 mM in water, freshly prepared).
-
TBTA stock solution (e.g., 10 mM in DMSO).
-
-
Reaction Setup: In a microfuge tube, combine the following in order:
-
Protein lysate (e.g., 1 mg of total protein).
-
This compound (to a final concentration of 100 µM).
-
TCEP (to a final concentration of 1 mM).
-
TBTA (to a final concentration of 100 µM).
-
CuSO₄ (to a final concentration of 1 mM).
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with rotation.
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C overnight. Centrifuge at 14,000 x g for 15 minutes at 4°C, discard the supernatant, and air-dry the protein pellet. Resuspend the pellet in a suitable buffer (e.g., 1% SDS in PBS).
Protocol 4: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.
Materials:
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Wash Buffer 3 (e.g., 20% acetonitrile in PBS)
-
Biotinylated protein lysate from Protocol 3
Procedure:
-
Bead Preparation: Wash the streptavidin beads with Wash Buffer 1 according to the manufacturer's instructions.
-
Binding: Add the biotinylated protein lysate to the washed streptavidin beads. Incubate for 2-4 hours at room temperature with gentle rotation.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Wash the beads sequentially with:
-
Wash Buffer 1 (3 times)
-
Wash Buffer 2 (3 times)
-
Wash Buffer 3 (3 times)
-
PBS (3 times)
-
Protocol 5: On-Bead Digestion and Dde Linker Cleavage
This protocol details the enzymatic digestion of the captured proteins and the subsequent cleavage of the Dde linker to release the tryptic peptides for mass spectrometry analysis.
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion Buffer (e.g., 50 mM ammonium bicarbonate)
-
2% Hydrazine solution in water
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation: Resuspend the beads in Digestion Buffer. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.
-
Trypsin Digestion: Add trypsin to the bead slurry (e.g., 1:50 trypsin-to-protein ratio). Incubate overnight at 37°C with gentle shaking.
-
Peptide Elution (Initial): Centrifuge the beads and collect the supernatant containing non-biotinylated peptides (if desired for analysis).
-
Dde Linker Cleavage: Wash the beads with PBS. To the beads, add the 2% hydrazine solution and incubate at room temperature for 1-2 hours with gentle rotation to cleave the Dde linker.[3][6]
-
Peptide Collection: Centrifuge the beads and carefully collect the supernatant containing the released, formerly biotinylated peptides.
-
Desalting: Acidify the collected peptide solution with formic acid to a final concentration of 0.1-1%. Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Mass Spectrometry Analysis: Analyze the desalted peptides by LC-MS/MS for protein identification and quantification.
Visualizations
Experimental Workflow
Caption: In vivo metabolic labeling and proteomic analysis workflow.
This compound Reaction and Cleavage
Caption: Schematic of biotinylation, capture, and cleavage.
References
- 1. Dde Biotin-PEG4-azide | Biotin-PEG linker | CAS# 1802907-93-2 | InvivoChem [invivochem.com]
- 2. This compound, 1802908-00-4 | BroadPharm [broadpharm.com]
- 3. Tandem Affinity Purification and Mass Spectrometry (TAP-MS) for the Analysis of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Proteomic Analysis Using a Cleavable Biotin Probe
Abstract
This application note details a robust workflow for the quantitative analysis of alkyne-tagged proteins using the cleavable Dde Biotin-PEG4-alkyne probe. This method allows for the efficient enrichment and subsequent identification and quantification of specific protein subsets from complex biological samples. The incorporation of a Dde linker, which is cleavable under mild conditions with hydrazine, facilitates the release of captured proteins, thereby reducing background and improving the accuracy of mass spectrometry-based quantification. Detailed protocols for cell labeling, protein extraction, click chemistry, affinity purification, and mass spectrometry are provided, along with examples of data presentation and visualization. This workflow is particularly suited for researchers in drug development and molecular biology aiming to profile protein dynamics, identify post-translational modifications, or discover drug targets.
Introduction
Quantitative proteomics is a powerful tool for understanding the dynamic nature of the proteome in response to various stimuli or disease states.[1][2] A common strategy involves the metabolic or chemical labeling of a protein subset of interest with a bioorthogonal handle, such as an alkyne group.[3][4] This alkyne tag can then be selectively reacted with a reporter molecule, like biotin, via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry".[3][5] The biotinylated proteins can then be enriched using streptavidin-coated beads.[5][6]
A challenge in this workflow is the efficient elution of captured proteins from the high-affinity biotin-streptavidin interaction without using harsh conditions that may interfere with downstream analysis.[7] The this compound probe addresses this challenge by incorporating a hydrazine-cleavable Dde (2-acyl-dimedone) linker.[8][9][10] This allows for the mild release of enriched proteins, improving recovery and reducing the co-purification of non-specific binders.[11][12] This application note provides a detailed workflow for the application of this compound in a quantitative proteomics experiment.
Experimental Workflow Overview
The overall experimental workflow consists of the following key steps:
-
Metabolic Labeling: Introduction of an alkyne-tagged precursor to cells for incorporation into proteins of interest.
-
Cell Lysis and Protein Extraction: Solubilization of cellular proteins while preserving their integrity.
-
Click Chemistry: Covalent attachment of the this compound probe to the alkyne-tagged proteins.
-
Affinity Purification: Enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
-
On-Bead Digestion & Elution: Tryptic digestion of enriched proteins and release of peptides through Dde linker cleavage.
-
LC-MS/MS Analysis: Separation and identification of peptides by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Protein identification and quantification.
Caption: Overall experimental workflow for quantitative proteomics.
Protocols
Protocol 1: Cell Lysis and Protein Extraction
-
After metabolic labeling, harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in lysis buffer (e.g., 150 mM NaCl, 50 mM HEPES pH 7.4, 1% Igepal CA-630, 0.5% SDS) supplemented with protease and phosphatase inhibitors.[13]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Sonicate the lysate to shear cellular DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
Protocol 2: Click Chemistry Reaction
-
To 1 mg of protein lysate, add the following components in order:
-
This compound (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) (from a 50 mM stock in water) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (from a 10 mM stock in DMSO) to a final concentration of 100 µM.
-
Copper(II) sulfate (from a 50 mM stock in water) to a final concentration of 1 mM.
-
-
Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
Protocol 3: Affinity Purification and On-Bead Digestion
-
Equilibrate streptavidin-coated magnetic beads by washing three times with lysis buffer.
-
Add the click chemistry reaction mixture to the equilibrated beads and incubate for 1 hour at room temperature with gentle rotation.
-
Wash the beads sequentially with:
-
1% SDS in PBS
-
8 M urea in 100 mM Tris-HCl, pH 8.5
-
1 M KCl
-
50 mM ammonium bicarbonate
-
-
Resuspend the beads in 50 mM ammonium bicarbonate containing 1 mM DTT and incubate at 55°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 5.5 mM. Incubate in the dark for 30 minutes.
-
Add sequencing-grade trypsin (1:50 enzyme to protein ratio) and incubate overnight at 37°C.[14]
Protocol 4: Dde Linker Cleavage and Peptide Elution
-
After overnight digestion, centrifuge the beads and discard the supernatant.
-
To release the biotinylated peptides, resuspend the beads in a solution of 2% hydrazine in water.[8]
-
Incubate at 40°C for 60 minutes with gentle shaking.[8]
-
Centrifuge the beads and collect the supernatant containing the cleaved peptides.
-
Desalt the eluted peptides using C18 StageTips prior to LC-MS/MS analysis.[14]
Data Presentation
Quantitative proteomics data can be presented in various formats. A common approach is to present the relative abundance of identified proteins across different experimental conditions. The following tables illustrate how quantitative data for a hypothetical experiment comparing a treated versus a control group can be structured.
Table 1: Top 10 Upregulated Proteins in Treated vs. Control
| Protein Accession | Gene Symbol | Protein Name | Fold Change (Treated/Control) | p-value |
| P02768 | ALB | Serum albumin | 5.2 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 4.8 | 0.003 |
| P08670 | VIM | Vimentin | 4.5 | 0.005 |
| P10809 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 4.2 | 0.006 |
| P62258 | ENO1 | Alpha-enolase | 3.9 | 0.009 |
| Q06830 | ANXA2 | Annexin A2 | 3.7 | 0.011 |
| P04075 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 3.5 | 0.014 |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 3.3 | 0.018 |
| P08238 | HSP90AB1 | Heat shock protein HSP 90-beta | 3.1 | 0.021 |
| P06733 | TPI1 | Triosephosphate isomerase | 2.9 | 0.025 |
Table 2: Top 10 Downregulated Proteins in Treated vs. Control
| Protein Accession | Gene Symbol | Protein Name | Fold Change (Treated/Control) | p-value |
| P02787 | TFRC | Transferrin receptor protein 1 | 0.2 | 0.002 |
| P04637 | TP53 | Cellular tumor antigen p53 | 0.3 | 0.004 |
| Q9Y243 | PARP1 | Poly [ADP-ribose] polymerase 1 | 0.4 | 0.007 |
| P15311 | EZR | Ezrin | 0.4 | 0.010 |
| P00533 | EGFR | Epidermal growth factor receptor | 0.5 | 0.013 |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 0.5 | 0.016 |
| P35222 | CTNNB1 | Catenin beta-1 | 0.6 | 0.019 |
| Q13315 | PTEN | Phosphatidylinositol 3,4,5-trisphosphate 3-phosphatase and dual-specificity protein phosphatase PTEN | 0.6 | 0.022 |
| P16473 | FN1 | Fibronectin | 0.7 | 0.026 |
| P08575 | KRT1 | Keratin, type II cytoskeletal 1 | 0.7 | 0.029 |
Signaling Pathway Visualization
The identified differentially expressed proteins can be mapped to known signaling pathways to gain biological insights. For example, if several identified proteins are part of the MAPK signaling pathway, a diagram can be generated to visualize their involvement.
Caption: MAPK signaling pathway with hypothetical downregulated (red) and upregulated (blue) proteins.
Conclusion
The use of this compound provides a powerful and versatile tool for quantitative proteomics. The cleavable linker strategy allows for the efficient and mild recovery of enriched proteins, leading to higher quality data and more confident protein quantification. This workflow can be adapted for a wide range of applications, from basic research to clinical biomarker discovery. The detailed protocols and data presentation guidelines provided in this application note will enable researchers to successfully implement this methodology in their own laboratories.
References
- 1. A rapid methods development workflow for high-throughput quantitative proteomic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dde Cleavable Linkers, Chemical Linker in Dde Group & Dde Protecting Group | AxisPharm [axispharm.com]
- 10. Dde Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 11. researchgate.net [researchgate.net]
- 12. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 13. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 14. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Dde Biotin-PEG4-alkyne pull-down experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Dde Biotin-PEG4-alkyne in pull-down experiments.
Troubleshooting Guide: Low Pull-Down Yield
Low yield in this compound pull-down experiments can arise from several factors, ranging from inefficient labeling to incomplete elution. This guide provides a systematic approach to identifying and resolving common issues.
Q1: I am observing a very low or no signal for my protein of interest after the entire pull-down and elution process. What are the potential causes and solutions?
A1: Low or no final yield can be attributed to problems at multiple stages of the experimental workflow. The following sections break down the troubleshooting process by experimental step.
Step 1: Inefficient "Click" Chemistry Labeling
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a critical step for covalently attaching the Dde-Biotin-PEG4-alkyne to your azide-modified protein. Inefficient labeling will directly result in low pull-down yield.
Possible Causes & Solutions:
| Potential Issue | Troubleshooting Recommendation |
| Incompatible Lysis Buffer | Amine-containing buffers (e.g., Tris) can chelate copper ions, inhibiting the click reaction.[1] Use a compatible lysis buffer such as HEPES or phosphate-based buffers.[2] High concentrations of strong detergents like SDS (above 0.2%) can also negatively impact efficiency.[2][3] |
| Oxidized Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Always use freshly prepared sodium ascorbate solution to ensure the reduction of Cu(II) to Cu(I).[4] Degassing solutions can also help remove dissolved oxygen.[4] |
| Suboptimal Reagent Concentrations | The concentrations of the alkyne probe, copper, ligand, and reducing agent are critical. Refer to the table below for recommended concentration ranges. It may be necessary to titrate these to optimize for your specific protein and lysate conditions.[5][6] |
| Presence of Reducing Agents in Lysate | Reducing agents like DTT or β-mercaptoethanol in your lysis buffer can interfere with the click reaction.[7] If their presence is unavoidable during lysis, they should be removed via buffer exchange or dialysis prior to the click reaction. |
| Steric Hindrance | The azide modification on your protein of interest may be in a sterically hindered location, preventing efficient access for the this compound. While difficult to address post-lysis, consider optimizing the position of the azide-containing amino acid in your protein construct if possible. |
Typical CuAAC Reaction Component Concentrations for Cell Lysates:
| Component | Recommended Final Concentration | Notes |
| This compound | 20 µM - 50 µM | Start with a lower concentration and titrate up if necessary to minimize background.[5] |
| Copper (II) Sulfate (CuSO₄) | 1 mM | --- |
| Copper-chelating Ligand (e.g., THPTA) | 1 mM - 2 mM | A 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state.[4] |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM - 5 mM | Always prepare fresh.[4] |
Step 2: Inefficient Binding to Streptavidin Beads
Even with successful biotinylation, issues with the streptavidin beads or the binding process can lead to significant sample loss.
Possible Causes & Solutions:
| Potential Issue | Troubleshooting Recommendation | | :--- | :--- | :--- | | Insufficient Bead Capacity | The amount of biotinylated protein may exceed the binding capacity of the streptavidin beads. Increase the volume of beads used or choose beads with a higher binding capacity. | | Steric Hindrance at the Biotin Moiety | The PEG4 linker is designed to minimize steric hindrance, but for some protein conformations, the biotin may still be partially inaccessible.[8][9] The use of a longer PEG linker, if available, could be considered. | | Suboptimal Binding Conditions | Ensure the pH of your binding buffer is within the optimal range for the biotin-streptavidin interaction (typically pH 7-8). Also, ensure adequate incubation time and gentle agitation to allow for efficient binding. | | Competition from Free Biotin | Ensure that cell culture media is thoroughly removed before cell lysis, as free biotin in the media can compete for binding sites on the streptavidin beads. |
Step 3: High Background of Non-specific Proteins
High background can mask the signal from your protein of interest and can be mistaken for low specific yield.
Possible Causes & Solutions:
| Potential Issue | Troubleshooting Recommendation | | :--- | :--- | :--- | | Non-specific Binding to Beads | Proteins can non-specifically adhere to the streptavidin beads. Pre-clear your lysate by incubating it with beads that do not have streptavidin before adding it to the streptavidin beads. | | Ineffective Washing Steps | The composition and number of wash steps are crucial for removing non-specifically bound proteins. Using wash buffers with mild detergents (e.g., 0.1% Tween-20 or NP-40) and varying salt concentrations (e.g., 150 mM NaCl) can help.[10][11] Some protocols also recommend a wash with a mild chaotropic agent like 2M urea.[12] |
Step 4: Inefficient Cleavage of the Dde Linker
The Dde linker is designed to be cleaved by hydrazine, releasing your protein from the biotin tag and the streptavidin beads.[13] Incomplete cleavage is a common reason for low final yield.
Possible Causes & Solutions:
| Potential Issue | Troubleshooting Recommendation | | :--- | :--- | :--- | | Suboptimal Hydrazine Concentration | The concentration of hydrazine is critical for efficient cleavage. While 2% hydrazine in DMF is a common starting point, this may need to be optimized.[14][15] Increasing the concentration to 4% has been shown to improve cleavage efficiency for some peptides.[14] | | Insufficient Cleavage Time or Repetitions | A single, short incubation with hydrazine may not be sufficient for complete cleavage. Multiple, short incubations (e.g., 3 x 3 minutes) are often more effective than a single long one.[14][15] | | Dde Linker Instability/Migration | In some contexts, the Dde group has been observed to migrate, which could potentially affect cleavage efficiency.[16] While less common in this application, it is a possibility to be aware of. |
Recommended Dde Cleavage Conditions:
| Parameter | Starting Condition | Optimization Strategy |
| Hydrazine Concentration | 2% hydrazine monohydrate in DMF | Increase to 4% if cleavage is incomplete.[14] |
| Incubation Time | 3 minutes at room temperature | Can be increased to 5 minutes.[14] |
| Number of Repetitions | 3 | Increase to 4 if necessary.[14] |
Diagrams
Experimental Workflow
Caption: Overview of the this compound pull-down experimental workflow.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yield in pull-down experiments.
Frequently Asked Questions (FAQs)
Q2: What is the purpose of the PEG4 linker in the this compound reagent?
A2: The polyethylene glycol (PEG) spacer serves two main purposes. First, it increases the hydrophilicity of the reagent, which is beneficial for reactions in aqueous buffers typical for proteomics sample preparation.[17] Second, the PEG4 chain provides distance between the biotin moiety and the labeled protein, which can reduce steric hindrance and improve the efficiency of the biotin binding to streptavidin.[8][9][17]
Q3: Can I use a lysis buffer containing Tris for my experiment?
A3: It is highly recommended to avoid amine-containing buffers like Tris, as the amine groups can chelate the copper catalyst required for the click reaction, leading to significantly reduced labeling efficiency.[1][2] Buffers based on HEPES or phosphate are preferred alternatives.[2]
Q4: My Dde cleavage seems to be inefficient even after optimizing hydrazine concentration and incubation time. What else can I try?
A4: If you are still experiencing inefficient cleavage, consider performing the cleavage at a slightly elevated temperature, for example, 37°C, as this may enhance the reaction kinetics. However, be mindful that higher temperatures could potentially affect the stability of your protein of interest. Also, ensure that the hydrazine solution is of good quality and has not degraded.
Q5: How can I confirm that the click chemistry reaction has worked before proceeding with the pull-down?
A5: To verify the success of the click reaction, you can perform a parallel reaction using a fluorescently-tagged azide or alkyne that is compatible with in-gel fluorescence scanning. After the click reaction, run a small aliquot of your lysate on an SDS-PAGE gel and visualize it using a gel scanner. A fluorescent signal in the lane with your protein of interest would confirm successful labeling.
Experimental Protocols
Protocol 1: Cell Lysis for Click Chemistry
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse the cells in a click-compatible lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease inhibitors). Avoid Tris-based buffers and reducing agents.[2][7]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
Protocol 2: Click Chemistry Reaction in Cell Lysate
-
In a microcentrifuge tube, add your cell lysate (e.g., 1 mg of total protein).
-
Add the click chemistry reagents in the following order, vortexing briefly after each addition:
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.
Protocol 3: Streptavidin Pull-Down and Washing
-
Equilibrate the required volume of streptavidin magnetic beads by washing them three times with the lysis buffer.
-
Add the equilibrated beads to the cell lysate after the click chemistry reaction.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with the following buffers:
-
Twice with a high-salt wash buffer (e.g., lysis buffer with 500 mM NaCl).
-
Twice with the lysis buffer.
-
Twice with a low-salt wash buffer (e.g., 50 mM HEPES pH 7.4).
-
Protocol 4: Dde Cleavage and Elution
-
After the final wash, resuspend the beads in a 2% hydrazine monohydrate solution in DMF.[15]
-
Incubate for 3 minutes at room temperature with gentle agitation.[14][15]
-
Pellet the beads and carefully collect the supernatant containing the eluted protein.
-
Repeat the hydrazine treatment two more times, pooling the supernatants.[14][15]
-
The pooled supernatant now contains your eluted protein of interest, ready for downstream analysis.
References
- 1. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 11. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vectorlabs.com [vectorlabs.com]
- 14. biotage.com [biotage.com]
- 15. peptide.com [peptide.com]
- 16. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Dde Linker Cleavage Optimization
Welcome to the technical support center for optimizing Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker cleavage. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental protocols involving Dde-protected molecules.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Dde linker cleavage?
A1: The standard and most frequently cited method for Dde linker cleavage involves treating the substrate with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This procedure is typically performed at room temperature.
Q2: I'm observing incomplete cleavage of the Dde linker. What are the likely causes and how can I improve the efficiency?
A2: Incomplete cleavage is a common issue that can arise from several factors. Key areas to investigate include the concentration of hydrazine, the reaction time, and the number of treatments. For particularly stubborn Dde groups, especially on solid-phase resins, increasing the hydrazine concentration to 4% or even higher may be necessary to achieve complete removal.[3] Additionally, increasing the number of hydrazine treatments or the reaction time per treatment can enhance cleavage efficiency.[3][4]
Q3: Are there any potential side reactions I should be aware of when using hydrazine for Dde cleavage?
A3: Yes, while effective, hydrazine can lead to undesired side reactions, particularly at concentrations exceeding 2%.[1] Reported side reactions include peptide cleavage at Glycine (Gly) residues and the conversion of Arginine (Arg) residues to Ornithine (Orn).[1] Therefore, it is crucial to carefully optimize the hydrazine concentration to balance cleavage efficiency with the minimization of side reactions.
Q4: Can I monitor the progress of the Dde cleavage reaction?
A4: Yes, the cleavage of the Dde group by hydrazine results in the formation of a chromophoric indazole derivative, which absorbs strongly at 290 nm.[2][4] This property allows for the real-time monitoring of the reaction progress spectrophotometrically, which is particularly useful in continuous flow systems.[2]
Q5: Are there any alternatives to hydrazine for Dde linker cleavage?
A5: While hydrazine is the most common reagent, other methods have been reported. One alternative is the use of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP), which can selectively remove Dde groups in the presence of Fmoc protecting groups.[1][5] This method offers a degree of orthogonality that can be advantageous in specific synthetic strategies.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dde Cleavage | - Insufficient hydrazine concentration. - Short reaction time. - Too few treatment cycles. - Steric hindrance around the Dde linker. - Peptide aggregation on solid support. | - Increase Hydrazine Concentration: Incrementally increase the hydrazine concentration from the standard 2% up to 4% in DMF. In difficult cases, concentrations as high as 10% have been used, but caution is advised due to potential side reactions.[2][3] - Extend Reaction Time: Increase the duration of each hydrazine treatment. For example, from 3 minutes to 5 minutes or longer.[3] - Increase Treatment Iterations: Repeat the hydrazine treatment multiple times (e.g., 3 to 4 repetitions).[3][4] - Optimize Mixing: Ensure efficient mixing, especially for solid-phase synthesis, to improve reagent access to the Dde group.[3] |
| Low Yield of Final Product | - Premature cleavage from the resin. - Side reactions caused by high hydrazine concentration. | - Verify Linker Stability: Ensure the linker attaching your molecule to the solid support is stable to the hydrazine treatment conditions. - Optimize Hydrazine Concentration: If side reactions are suspected, reduce the hydrazine concentration and compensate by increasing reaction time or the number of treatments. A good starting point is 2% hydrazine.[1] |
| Presence of Unexpected Byproducts | - Cleavage of other protecting groups. - Hydrazine-mediated side reactions (e.g., at Gly or Arg residues). | - Ensure Orthogonality: Confirm that other protecting groups in your molecule are stable to the hydrazine treatment. The N-terminal residue should ideally be Boc-protected if the Fmoc group is to be retained.[1] - Limit Hydrazine Exposure: Use the lowest effective hydrazine concentration and the shortest possible reaction time to minimize side reactions.[1] |
Experimental Protocols
Standard Dde Cleavage from Solid-Phase Resin
-
Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Resin Treatment: Add the 2% hydrazine solution to the Dde-protected peptide-resin (approximately 25 mL per gram of resin).[1][2]
-
Incubation: Gently agitate the mixture at room temperature for 3-5 minutes.[1][3]
-
Filtration: Filter the resin to remove the cleavage solution.
-
Repetition: Repeat steps 2-4 two to three more times to ensure complete cleavage.[1][2]
-
Washing: Wash the resin thoroughly with DMF to remove any residual hydrazine and the cleaved Dde by-product.[1]
Optimization of Hydrazine Concentration for a Difficult Dde Cleavage
This protocol is intended for cases where the standard 2% hydrazine is insufficient.
-
Parallel Synthesis: Prepare several identical samples of the Dde-protected peptide-resin.
-
Variable Hydrazine Concentration: Prepare separate cleavage solutions with increasing concentrations of hydrazine in DMF (e.g., 2%, 3%, and 4%).
-
Treatment: Treat each resin sample with a different hydrazine concentration solution for a fixed time (e.g., 3 minutes) and number of repetitions (e.g., 3 times).[3]
-
Analysis: After cleavage and washing, cleave a small amount of peptide from each resin sample using standard TFA cleavage methods.
-
LC-MS Analysis: Analyze the crude peptide from each condition by LC-MS to determine the percentage of Dde cleavage and identify any potential side products.
-
Evaluation: Compare the results to determine the optimal hydrazine concentration that provides the highest cleavage efficiency with minimal side reactions.
Visual Guides
Caption: Experimental workflow for Dde linker cleavage.
Caption: Troubleshooting logic for incomplete Dde cleavage.
References
Technical Support Center: Dde Protecting Group Cleavage
Welcome to the technical support center for Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group cleavage. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments involving Dde deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Dde cleavage?
A1: The standard method for removing the Dde protecting group involves treating the peptidyl-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). Typically, the resin is treated with this solution for 3-10 minutes, and the treatment is repeated 2 to 3 times to ensure complete removal.
Q2: Why is my Dde cleavage incomplete?
A2: Incomplete Dde cleavage can be attributed to several factors:
-
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, hindering the access of the hydrazine solution to the Dde group.[1]
-
Steric Hindrance: The position of the Dde-protected amino acid within the peptide sequence can affect cleavage efficiency. If the group is in a sterically hindered region, cleavage may be more difficult.
-
Insufficient Reagent or Reaction Time: The concentration of hydrazine, the reaction time, or the number of treatments may not be sufficient for complete deprotection, especially for more robust analogous protecting groups like ivDde.[1]
-
Difficult Sequences: Certain peptide sequences are inherently more prone to aggregation and can make the Dde group less accessible.[1]
Q3: Can Dde cleavage be monitored during the reaction?
A3: Yes, the progress of the Dde cleavage reaction can be monitored spectrophotometrically. The cleavage by-product, a substituted indazole, absorbs strongly at approximately 290 nm.[1] By analyzing the absorbance of the filtrate at this wavelength, you can follow the progress of the deprotection.
Q4: Are there any known side reactions associated with Dde cleavage?
A4: A known side reaction is the migration of the Dde group from the ε-amino group of a lysine residue to a free α- or ε-amino group on the same or a different peptide chain. This migration can be more pronounced during the piperidine treatment for Fmoc removal but can also occur in DMF.
Q5: What is the difference between Dde and ivDde protecting groups?
A5: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is a more sterically hindered analogue of Dde. This increased steric hindrance makes it more stable during peptide synthesis and less prone to premature cleavage or migration. However, this stability also means that ivDde can be more difficult to remove, sometimes requiring stronger hydrazine concentrations or longer reaction times.[1]
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Dde Cleavage
| Possible Cause | Recommended Solution |
| Peptide Aggregation | 1. Swell the resin in a solvent that disrupts secondary structures, such as dichloromethane (DCM) or a mixture of DMF and DCM, before cleavage. 2. Incorporate backbone-modifying elements like pseudoproline dipeptides or Dmb-protected amino acids during synthesis to disrupt aggregation. 3. Perform the cleavage at a slightly elevated temperature (e.g., 30-40°C) to help disrupt aggregates. However, monitor for potential side reactions. |
| Insufficient Reagent/Time | 1. Increase the hydrazine concentration from 2% to 4% or even up to 10% for particularly difficult cleavages, especially with the ivDde group.[1] 2. Increase the reaction time for each treatment (e.g., from 3 minutes to 10-15 minutes). 3. Increase the number of hydrazine treatments from 2-3 to 4-5. |
| Steric Hindrance/Difficult Sequence | 1. Optimize cleavage conditions by systematically increasing hydrazine concentration, reaction time, and number of treatments. 2. Consider an alternative cleavage reagent such as 10% hydroxylamine hydrochloride in a mixture of pyridine and acetic acid. |
Issue 2: Dde Group Migration
| Possible Cause | Recommended Solution |
| Presence of free amino groups during Fmoc deprotection | 1. Minimize the time of piperidine treatment for Fmoc removal. 2. Ensure thorough washing after Fmoc deprotection to remove residual piperidine. |
| Reaction conditions favoring migration | 1. Avoid prolonged exposure to basic conditions. 2. If migration is a persistent issue, consider using the more stable ivDde protecting group. |
Quantitative Data on Cleavage Conditions
The following table summarizes the impact of varying hydrazine concentration and the number of treatments on the efficiency of Dde cleavage. The data is illustrative and actual results may vary depending on the specific peptide sequence and synthesis conditions.
| Hydrazine Concentration | Number of Treatments | Reaction Time per Treatment (min) | Typical Cleavage Efficiency (%) | Notes |
| 2% | 2 | 3 | 85-95% | Standard conditions, sufficient for most peptides. |
| 2% | 3 | 3 | >95% | Recommended for ensuring complete cleavage. |
| 4% | 2 | 5 | >98% | For difficult sequences or ivDde removal. |
| 10% | 2 | 10 | >99% | For very difficult cleavages, use with caution due to potential side reactions.[1] |
Experimental Protocols
Protocol 1: Standard Dde Cleavage with 2% Hydrazine in DMF
-
Resin Preparation: Swell the Dde-protected peptidyl-resin in DMF for 30-60 minutes.
-
Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF.
-
First Treatment: Drain the DMF from the resin and add the 2% hydrazine solution. Gently agitate the resin for 3-10 minutes at room temperature.
-
Filtration: Drain the hydrazine solution from the resin.
-
Subsequent Treatments: Repeat steps 3 and 4 one or two more times.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove any residual hydrazine and the cleavage by-product.
Protocol 2: Spectrophotometric Monitoring of Dde Cleavage
-
Sample Collection: After each hydrazine treatment, collect the filtrate.
-
Dilution: Dilute a small, known volume of the filtrate with DMF to bring the absorbance within the linear range of the spectrophotometer.
-
Measurement: Measure the absorbance of the diluted filtrate at 290 nm.
-
Analysis: An increase in absorbance at 290 nm indicates the release of the indazole by-product and thus the progress of the cleavage. The cleavage is considered complete when the absorbance of the filtrate from a subsequent treatment is at or near the baseline.
Protocol 3: Alternative Dde Cleavage with Hydroxylamine
For peptides that are sensitive to hydrazine or when Fmoc group removal is not desired, an alternative method using hydroxylamine can be employed.
-
Reagent Preparation: Prepare a solution of 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in a 1:1 mixture of NMP and DCM.
-
Cleavage Reaction: Add the hydroxylamine solution to the peptidyl-resin and agitate at room temperature for 1-2 hours.
-
Washing: Drain the cleavage solution and wash the resin thoroughly with DMF and DCM.
Visualizations
Caption: Workflow for Dde protecting group cleavage.
Caption: Troubleshooting logic for incomplete Dde cleavage.
References
Improving the efficiency of Dde Biotin-PEG4-alkyne click reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the Dde Biotin-PEG4-alkyne click reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a versatile chemical probe used in bioconjugation and proteomics.[1] It consists of four key components:
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): A protecting group that is stable under many reaction conditions but can be selectively cleaved with hydrazine.[2][3] This allows for the capture and subsequent mild release of biotinylated molecules from streptavidin.
-
Biotin: A high-affinity ligand for streptavidin, enabling efficient enrichment and purification of labeled molecules.
-
PEG4 (four-unit polyethylene glycol): A hydrophilic spacer that increases the solubility of the reagent and the resulting conjugate in aqueous buffers, and minimizes steric hindrance.[4]
-
Alkyne: A terminal alkyne group that participates in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction with azide-modified molecules.[1]
Q2: What is the primary application of this compound?
A2: Its primary application is in "capture and release" strategies within chemical proteomics, such as Activity-Based Protein Profiling (ABPP) and the development of Proteolysis Targeting Chimeras (PROTACs).[1] It allows for the covalent labeling of azide-containing biomolecules, their subsequent capture using streptavidin-biotin affinity, and then the gentle release of the captured molecules for downstream analysis by cleaving the Dde linker.[3]
Q3: How is the Dde protecting group removed?
A3: The Dde group is typically removed by treatment with a solution of 2% hydrazine in an organic solvent like N,N-dimethylformamide (DMF) or in an aqueous buffer.[2][5] The cleavage is generally rapid and occurs under mild conditions, which helps to preserve the integrity of the released biomolecule.
Q4: Why would I choose a Dde-cleavable linker over other cleavable linkers?
A4: The choice of a cleavable linker depends on the specific experimental requirements. Dde offers the advantage of cleavage under mild, non-reducing, and non-acidic conditions, which can be beneficial for preserving post-translational modifications or the activity of sensitive proteins.[6] Other linkers, such as those based on disulfide bonds (cleaved by reducing agents) or photocleavable groups, have their own specific applications and potential drawbacks. For instance, disulfide linkers may not be suitable in cellular environments with a reducing potential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Click Reaction Product | 1. Inactive Copper Catalyst: The Cu(I) catalyst is essential for the reaction and is easily oxidized to the inactive Cu(II) state by dissolved oxygen. | - Degas all solutions: Use nitrogen or argon bubbling to remove oxygen from buffers and reaction mixtures before adding the copper catalyst.[7] - Use a fresh reducing agent: Prepare a fresh solution of sodium ascorbate for each experiment.[7] - Add a stabilizing ligand: Ligands such as THPTA or TBTA protect the Cu(I) from oxidation and improve reaction efficiency.[8] |
| 2. Poor Reagent Quality: Degradation of the this compound or the azide-containing molecule. | - Store reagents properly: this compound should be stored at -20°C.[1] - Check the purity of your azide-modified molecule. | |
| 3. Incompatible Buffer Components: Buffers containing chelating agents (e.g., EDTA) or high concentrations of primary amines (e.g., Tris) can interfere with the copper catalyst.[7] | - Use non-chelating buffers: Phosphate-buffered saline (PBS) or HEPES are generally recommended.[7] - Perform a buffer exchange: If your sample is in an incompatible buffer, use dialysis or a desalting column. | |
| Non-Specific Binding During Affinity Purification | 1. Hydrophobic Interactions: The biotin and linker can sometimes non-specifically interact with proteins or the affinity resin. | - Include detergents: Add a non-ionic detergent like Tween-20 or Triton X-100 to your wash buffers to reduce non-specific binding. - Increase wash stringency: Perform additional washes with buffers of varying salt concentrations. |
| 2. Incomplete Cleavage: Residual uncleaved biotinylated molecules remain bound to the streptavidin resin. | - Optimize cleavage conditions: Ensure the hydrazine solution is fresh and at the correct concentration. Increase the incubation time or temperature if necessary.[5] | |
| Incomplete Dde Cleavage | 1. Insufficient Hydrazine: The concentration of hydrazine may be too low or it may have degraded. | - Use a fresh 2% hydrazine solution. [2] - Ensure a sufficient molar excess of hydrazine relative to the Dde group. |
| 2. Inaccessibility of the Dde Group: The Dde group may be sterically hindered within a folded protein or complex. | - Perform cleavage under denaturing conditions: If compatible with your downstream analysis, add a denaturant like urea or guanidinium chloride to the cleavage buffer. |
Quantitative Data
Table 1: Comparison of Cleavable Linker Chemistries
| Linker Type | Cleavage Condition | Advantages | Disadvantages | Residual Mass (Da) |
| Dde | 2% Hydrazine | Mild, non-reducing, non-acidic conditions.[9] | Hydrazine can be reactive with some functional groups. | ~55[3] |
| Disulfide | Reducing agents (DTT, TCEP) | Common and well-established. | Not suitable for reducing cellular environments; can affect protein disulfide bonds. | Varies |
| Azobenzene | Sodium dithionite | Specific reduction. | Dithionite can have side reactions. | Varies |
| Photocleavable | UV light (e.g., 365 nm) | Spatially and temporally controlled cleavage. | Can cause photodamage to biomolecules. | Varies |
| DADPS | Mild acid (e.g., 10% formic acid) | Efficient cleavage under mild acidic conditions.[10] | Not suitable for acid-labile molecules. | ~143[10] |
Table 2: Typical Reaction Conditions for CuAAC
| Component | Concentration Range | Notes |
| Alkyne-modified molecule | 10 µM - 1 mM | The concentration will depend on the specific experiment. |
| Azide-containing partner | 1.1 - 10 fold molar excess | A slight excess of the smaller molecule is often used. |
| Copper(II) Sulfate | 50 µM - 1 mM | Pre-complexed with a ligand. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A 5:1 ligand to copper ratio is often recommended.[8] |
| Sodium Ascorbate | 1 mM - 5 mM | Added last to initiate the reaction.[7] |
| Solvent | Aqueous buffer (PBS, HEPES) with co-solvents (DMSO, t-BuOH) | Co-solvents can aid in the solubility of reagents. |
| Temperature | Room Temperature | |
| Reaction Time | 30 min - 4 hours | Can be monitored by LC-MS or other analytical methods. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
-
Prepare Stock Solutions:
-
Dissolve the azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of Copper(II) Sulfate in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Set up the Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein solution and this compound (use a 2-5 fold molar excess of the alkyne).
-
Add the THPTA solution to the reaction mixture (to a final concentration of 1 mM).
-
Add the Copper(II) Sulfate solution (to a final concentration of 200 µM).
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture (to a final concentration of 2 mM).
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
-
Purification:
-
Remove excess reagents by gel filtration, dialysis, or precipitation.
-
Protocol 2: Affinity Purification and Cleavage
-
Binding to Streptavidin Resin:
-
Equilibrate streptavidin-agarose or magnetic beads with a suitable binding buffer (e.g., PBS with 0.1% Tween-20).
-
Add the biotinylated protein sample to the beads and incubate for 1 hour at 4°C with rotation.
-
-
Washing:
-
Wash the beads extensively with the binding buffer to remove non-specifically bound proteins. Perform at least three washes.
-
-
Cleavage of the Dde Linker:
-
Prepare a fresh 2% (v/v) hydrazine solution in a suitable buffer (e.g., PBS).
-
Resuspend the beads in the hydrazine solution.
-
Incubate for 30-60 minutes at room temperature with gentle shaking.
-
-
Elution:
-
Collect the supernatant containing the released protein.
-
Perform a second elution with fresh hydrazine solution to ensure complete recovery.
-
Combine the eluates.
-
-
Downstream Analysis:
-
The eluted protein is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.
-
Visualizations
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using this compound.
Caption: PROTAC synthesis and mechanism of action workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Biotin-PEG4-alkyne - CD BioSciences [celluars.com]
- 5. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jenabioscience.com [jenabioscience.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Dde Cleavable Linkers, Chemical Linker in Dde Group & Dde Protecting Group | AxisPharm [axispharm.com]
- 10. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of protein aggregation when using biotin reagents.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after biotinylation?
Protein aggregation after biotinylation can be attributed to several factors:
-
Over-biotinylation: Excessive labeling of surface lysines can alter the protein's isoelectric point (pI) and increase its hydrophobicity, leading to aggregation.[1] Each biotin molecule masks a positive charge from the lysine's amine group, which can shift the pI.
-
Hydrophobicity of the Biotin Reagent: Standard biotin reagents are inherently hydrophobic. When multiple biotin molecules are attached to a protein, they can create hydrophobic patches on the surface, promoting self-association and aggregation.[1][2]
-
Inappropriate Buffer Conditions: The pH of the reaction buffer is critical. If the pH is close to the protein's isoelectric point, its solubility is at its minimum, increasing the likelihood of aggregation.[3] Buffers containing primary amines (e.g., Tris or glycine) can also compete with the intended reaction, reducing labeling efficiency.
-
Concentration of the Protein: High protein concentrations can increase the chances of intermolecular interactions and aggregation, especially after the addition of the biotin reagent.
-
Presence of Organic Solvents: Many biotin reagents are first dissolved in organic solvents like DMSO or DMF. High concentrations of these solvents in the final reaction mixture can contribute to protein precipitation.
Q2: How can I prevent my protein from aggregating during biotinylation?
To prevent protein aggregation, consider the following strategies:
-
Optimize the Molar Ratio of Biotin to Protein: Reducing the molar excess of the biotin reagent can prevent over-labeling. A good starting point for antibodies is a 20-fold molar excess.[4][5]
-
Choose a More Hydrophilic Biotin Reagent: Using biotin reagents with hydrophilic linkers, such as polyethylene glycol (PEG), can significantly improve the solubility of the biotinylated protein and reduce aggregation.[3][4][6][7][8][][10]
-
Control the Reaction pH: Perform the biotinylation reaction in a buffer with a pH that is at least 1-2 units away from your protein's pI to maintain its solubility.[3] A pH range of 7-9 is generally recommended for NHS-ester reactions.[][11][12]
-
Adjust Buffer Composition: Use amine-free buffers such as PBS or bicarbonate buffer to avoid interfering with the labeling reaction.[11][12][13]
-
Add Solubility-Enhancing Excipients: Consider adding stabilizers like glycerol, arginine, or non-denaturing detergents to your buffer to help maintain protein solubility.
Q3: What are the differences between NHS-Biotin, Sulfo-NHS-Biotin, and NHS-PEG-Biotin?
The primary differences lie in their solubility and the properties they impart to the labeled protein.
-
NHS-Biotin: This is a standard, hydrophobic biotinylation reagent that needs to be dissolved in an organic solvent (DMSO or DMF) before being added to the aqueous reaction mixture. Its hydrophobicity can contribute to protein aggregation.
-
Sulfo-NHS-Biotin: The addition of a sulfonate group to the NHS ring makes this reagent water-soluble.[14] This eliminates the need for organic solvents and is a better choice for labeling cell surface proteins as it is less likely to cross the cell membrane.[6]
-
NHS-PEG-Biotin: This reagent includes a polyethylene glycol (PEG) spacer arm.[3][4][] The PEG linker makes the reagent highly water-soluble and, more importantly, transfers this hydrophilicity to the biotinylated protein, significantly reducing the risk of aggregation.[6][8][10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitation during or after the biotinylation reaction. | 1. Over-biotinylation: Too many hydrophobic biotin molecules have been attached. 2. Protein concentration is too high. 3. Reaction pH is too close to the protein's pI. 4. The biotin reagent is not soluble enough in the reaction buffer. | 1. Reduce the molar excess of the biotin reagent. Start with a 10-20 fold molar excess and titrate down. 2. Lower the protein concentration. If a high final concentration is needed, perform the labeling at a lower concentration and then concentrate the protein after removing excess biotin. 3. Change the reaction buffer pH. Ensure the pH is at least 1-2 units away from the protein's pI. 4. Switch to a more hydrophilic biotin reagent, such as one with a PEG linker (e.g., NHS-PEG4-Biotin).[3][4][] |
| Low biotin incorporation and poor labeling efficiency. | 1. Presence of primary amines in the buffer (e.g., Tris, glycine). 2. Hydrolysis of the NHS-ester biotin reagent. 3. Incorrect reaction pH. | 1. Perform a buffer exchange into an amine-free buffer like PBS or bicarbonate buffer before the reaction.[11][12][13] 2. Prepare fresh biotin reagent solution immediately before use. Do not store biotin reagents in solution. 3. Ensure the reaction pH is between 7 and 9 for optimal NHS-ester reactivity.[][11][12] |
| Loss of protein activity after biotinylation. | 1. Biotinylation of critical lysine residues in the active site or binding interface. 2. Protein denaturation due to harsh reaction conditions. | 1. Reduce the molar excess of the biotin reagent to decrease the degree of labeling. 2. Consider alternative labeling chemistries that target other amino acid residues (e.g., sulfhydryl-reactive maleimide-biotin). 3. Perform the reaction at a lower temperature (e.g., 4°C for a longer incubation time). |
Data Presentation
Table 1: Properties of Common Amine-Reactive Biotinylation Reagents
| Reagent | Structure | Key Features | Impact on Protein Solubility |
| NHS-Biotin | Biotin-NHS | Standard reagent, hydrophobic. | Can increase hydrophobicity and lead to aggregation. |
| Sulfo-NHS-Biotin | Biotin-Sulfo-NHS | Water-soluble due to the sulfonate group. | Less likely to cause aggregation compared to NHS-Biotin. |
| NHS-PEGn-Biotin | Biotin-(PEG)n-NHS | Contains a hydrophilic PEG spacer arm. | Significantly improves the solubility of the biotinylated protein and reduces aggregation.[3][6][8][10] |
Experimental Protocols
Protocol 1: Standard NHS-Ester Biotinylation of a Protein
This protocol is a general guideline for labeling proteins with NHS-ester activated biotin reagents.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent (e.g., NHS-Biotin, NHS-PEG4-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Sample:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
-
The protein concentration should ideally be between 2-10 mg/mL.
-
-
Prepare the Biotin Reagent:
-
Allow the vial of the NHS-ester biotin reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[15] Do not store the reconstituted reagent.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent solution. For proteins at 2-10 mg/mL, a 12- to 20-fold molar excess of biotin is a good starting point.[16] For more dilute protein solutions (≤ 2 mg/mL), a higher molar excess (≥ 20-fold) may be necessary.[16]
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13]
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1M Tris-HCl, pH 8.0 to a 1 mL reaction).
-
Incubate for an additional 15-30 minutes at room temperature to stop the reaction.
-
-
Purify the Biotinylated Protein:
-
Remove the excess, unreacted biotin and the quenching reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Troubleshooting Protein Aggregation with Additives
If you still observe aggregation after optimizing the biotin-to-protein ratio and using a PEGylated biotin reagent, you can try incorporating solubility-enhancing additives into your protein solution before starting the biotinylation reaction.
Procedure:
-
Prepare your protein sample in an amine-free buffer as described in Protocol 1.
-
To separate aliquots of your protein solution, add one of the following additives:
-
Glycerol: Add to a final concentration of 5-20% (v/v).
-
Arginine and Glutamate: Add a mixture of L-arginine and L-glutamate to a final concentration of 50 mM each.
-
Non-denaturing Detergent: Add Tween-20 to a final concentration of 0.01-0.05% (v/v).
-
-
Incubate the protein with the additive for 15-30 minutes on ice.
-
Proceed with the biotinylation reaction as described in Protocol 1.
-
Visually inspect the samples for any reduction in precipitation compared to a control without any additive.
Visualizations
Caption: A typical experimental workflow for protein biotinylation.
Caption: A troubleshooting flowchart for protein aggregation during biotinylation.
References
- 1. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Click Labeling Biotin Reagent Removal
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the removal of residual biotin reagent after click labeling of biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess biotin reagent after a click labeling reaction?
A1: Residual-free biotin can significantly interfere with downstream applications that rely on the high-affinity interaction between biotin and streptavidin (or avidin). Excess biotin will compete with your biotinylated molecule for binding sites on streptavidin-coated surfaces or conjugates, leading to high background signals and reduced assay sensitivity.[1] Therefore, its removal is essential for the accuracy and reliability of subsequent experiments.[2][3]
Q2: What are the primary methods for removing residual biotin reagent?
A2: The three most common methods for purifying your biotinylated sample are:
-
Size Exclusion Chromatography (SEC) / Spin Desalting Columns: This method separates molecules based on their size.[4] Larger, biotinylated proteins or nucleic acids pass through the column quickly, while the smaller, free biotin molecules are retained.[1]
-
Dialysis: This technique involves placing the sample in a semi-permeable membrane that allows the small, free biotin molecules to diffuse out into a larger volume of buffer, while retaining the larger, biotinylated biomolecule.[5][6]
-
Affinity Purification: This method utilizes the specific interaction between biotin and streptavidin (or avidin) immobilized on a solid support (e.g., magnetic beads or agarose resin). The biotinylated molecule binds to the support, allowing the free biotin to be washed away.
Q3: How do I choose the best method for my experiment?
A3: The choice of method depends on several factors, including your sample volume, the molecular weight of your labeled molecule, the required purity, and time constraints. The following table provides a general comparison to aid in your decision-making process.
| Feature | Size Exclusion Chromatography (Spin Columns) | Dialysis | Affinity Purification (Streptavidin-based) |
| Principle | Separation by size | Separation by molecular weight cutoff | Specific biotin-streptavidin binding |
| Typical Sample Volume | 2 µL - 10 mL[7] | 10 µL - 250 mL[7] | Wide range, adaptable for small to large scale |
| Processing Time | 5 - 15 minutes[2][7] | 2 - 48 hours[7][8] | 30 minutes to overnight[9] |
| Protein Recovery | Generally high (>90% for some products)[2][10] | High, but potential for sample loss during handling[11] | Can be high, but elution conditions may affect recovery |
| Efficiency of Biotin Removal | Good, but may require multiple runs for complete removal[10] | Very high with sufficient buffer changes and time[5] | Excellent for removing free biotin |
| Key Advantage | Fast and easy to use | Gentle on the sample, effective for large volumes | High specificity for biotinylated molecules |
| Key Disadvantage | Potential for sample dilution with regular columns[11] | Time-consuming[11] | Harsh elution conditions may be required[12] |
Troubleshooting Guide
This section addresses common problems encountered during the removal of residual biotin reagent.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Recovery | Protein precipitation: Over-labeling with biotin can increase hydrophobicity, leading to aggregation.[10] | Reduce the molar ratio of biotin to your molecule during the labeling reaction.[10] |
| Non-specific binding: The protein may be sticking to the dialysis membrane or chromatography resin.[1] | For dialysis, try a different membrane material with lower binding properties. For spin columns, ensure the resin is suitable for your protein. Adding a carrier protein like BSA (if compatible with downstream applications) can sometimes help.[1] | |
| Improper column usage: Incorrect sample volume or centrifugation speed for spin columns can lead to poor recovery.[10] | Adhere strictly to the manufacturer's protocol for the specific spin column you are using.[10] | |
| Inefficient Removal of Free Biotin | Inadequate purification parameters: Insufficient dialysis time or too few buffer changes. For SEC, the molecular weight cutoff (MWCO) of the resin may be inappropriate. | Dialysis: Increase the dialysis duration and the number of buffer exchanges. Multiple changes over 24-48 hours are often recommended.[1] SEC: Ensure the MWCO of the resin is low enough to separate your labeled molecule from the small biotin reagent. A 7 kDa MWCO is often effective for proteins.[1] |
| Competition for binding in affinity purification: A very high concentration of free biotin can saturate the streptavidin beads, preventing the capture of your biotinylated molecule. | Perform a preliminary buffer exchange using a spin column or dialysis to reduce the concentration of free biotin before affinity purification.[1] | |
| High Background in Downstream Assays | Residual free biotin: Incomplete removal of the unconjugated biotin reagent. | Re-purify the sample using one of the recommended methods. Consider using a combination of methods (e.g., a spin column followed by dialysis) for very sensitive applications. |
| Non-specific binding of the biotinylated protein: The labeled protein itself may be binding non-specifically in your assay. | Optimize your assay conditions, such as increasing the stringency of wash buffers or using appropriate blocking agents. | |
| Protein Inactivity After Purification | Harsh elution conditions: The conditions used to elute the biotinylated protein from an affinity matrix may cause denaturation. | If using affinity purification, consider alternative, milder elution methods if your protein is sensitive. These can include competitive elution with a high concentration of free biotin.[13] |
| Over-biotinylation: Labeling of critical functional residues on the protein. | Reduce the biotin-to-protein molar ratio in your labeling reaction to minimize the degree of labeling.[10] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Spin Column)
This method is ideal for rapid cleanup of small to medium sample volumes.
Workflow for Size Exclusion Chromatography (Spin Column)
Caption: Workflow for removing excess biotin using a spin column.
Materials:
-
Spin column with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 7 kDa for proteins)[1]
-
Collection tubes
-
Microcentrifuge
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by inverting the column to resuspend the resin, snapping off the bottom closure, placing it in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[1]
-
Discard the flow-through and place the column in a new collection tube.
-
Slowly apply your biotinylated sample to the center of the resin bed.
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[1]
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess biotin reagent is retained in the column resin.[1]
Protocol 2: Dialysis
This method is suitable for a wide range of sample volumes and is gentle on the sample.
Workflow for Dialysis
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - US [thermofisher.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Protein Dialysis, Desalting, Concentrators, & Small Molecule Removal | Thermo Fisher Scientific - RU [thermofisher.com]
- 8. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Issues with Dde group migration during deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group migration during deprotection.
Troubleshooting Guide
Problem: I am observing incomplete Dde group deprotection.
| Question | Possible Cause | Suggested Solution |
| How can I improve the efficiency of my Dde deprotection? | Insufficient reagent concentration or reaction time. | Increase the concentration of hydrazine (up to 10% has been used for difficult removals) or extend the reaction time. Perform multiple, short treatments with fresh reagent (e.g., 3 x 3 minutes) instead of a single long one.[1] For the more hindered ivDde group, which can be difficult to remove, repeated treatments with 2% hydrazine in DMF may be necessary to improve the yield.[2] |
| Steric hindrance around the Dde-protected amine. | If the Dde group is in a sterically hindered or aggregated region of the peptide, consider using a stronger deprotection cocktail or alternative strategies during synthesis, such as using ivDde-Lys(Fmoc)-OH instead of Fmoc-Lys(ivDde)-OH.[1] | |
| The peptide has precipitated on the resin. | Ensure adequate swelling of the resin before and during the deprotection reaction. Use solvents that are known to minimize peptide aggregation. |
Problem: I suspect Dde group migration is occurring in my synthesis.
| Question | Possible Cause | Suggested Solution |
| What are the signs of Dde group migration? | Appearance of unexpected peaks in your HPLC chromatogram with masses corresponding to the peptide with the Dde group on a different amine. | Analyze the crude peptide by HPLC and mass spectrometry (MS) to identify the masses of the product and any byproducts. Dde migration will result in a product with the same mass as the desired product but with different retention characteristics. |
| What reaction conditions favor Dde migration? | Use of piperidine for Fmoc deprotection in the presence of a free amine.[3] | Dde migration can be prevented by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection in short reaction times (e.g., 2% DBU, 3 x 3 minutes).[3] The use of the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group can also significantly reduce or eliminate migration.[1] |
| Presence of free primary amines in the peptide sequence. | The Dde group can migrate from the side-chain of a lysine to an unprotected lysine side-chain.[3] Plan your protecting group strategy to avoid having free amines that can act as nucleophiles for Dde migration during piperidine treatment. | |
| Prolonged exposure to DMF. | Dde migration can occur in neat dimethylformamide (DMF) via direct nucleophilic attack.[3] Minimize the time the peptide is exposed to DMF, especially in the presence of free amines. |
FAQs on Dde Group Migration
Q1: What is Dde group migration?
A1: Dde group migration is an intramolecular or intermolecular transfer of the Dde protecting group from its intended amine to another free amine within the same peptide or a neighboring peptide on the solid support.[3] This side reaction is most commonly observed during the Fmoc deprotection step using piperidine.[3]
Q2: What is the chemical mechanism behind Dde migration?
A2: The migration occurs via a nucleophilic attack of a free amine (e.g., the ε-amino group of a lysine) on the Dde group of another residue.[3] The presence of piperidine can accelerate this process, possibly through the formation of an unstable piperidine-Dde adduct.[3]
Q3: How can I prevent Dde group migration?
A3: Several strategies can be employed to prevent Dde migration:
-
Use an alternative base for Fmoc deprotection: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can be used for Fmoc removal and has been shown to prevent Dde migration.[3]
-
Use the ivDde protecting group: The more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is less prone to migration than the Dde group.[1][4]
-
Use an orthogonal deprotection strategy: For selective Dde removal in the presence of Fmoc groups, a solution of hydroxylamine hydrochloride and imidazole in NMP can be used.[4][5]
Q4: Can Dde migration occur between different peptide chains?
A4: Yes, Dde migration has been shown to occur as both an intra- and intermolecular reaction between peptides on the same resin bead.[3]
Q5: What analytical techniques are best for detecting Dde migration?
A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most effective method for detecting Dde migration. Migrated products will have the same mass as the desired product but will typically exhibit a different retention time on the HPLC, allowing for their separation and identification.
Data on Deprotection Strategies and Migration
| Deprotection Reagent for Fmoc Group | Propensity for Dde Migration | Notes |
| 20% Piperidine in DMF | High | Accelerates the migration side reaction.[3] |
| 2% DBU in DMF | Low/None | A non-nucleophilic base that prevents Dde migration.[3] |
| Hydroxylamine/Imidazole in NMP | Not applicable for Fmoc deprotection; used for Dde removal. | Provides an orthogonal strategy for Dde removal without affecting the Fmoc group.[4] |
Experimental Protocols
Protocol 1: Standard Dde Deprotection with Hydrazine
This protocol is for the removal of the Dde protecting group from a peptide synthesized on a solid support.
Reagents:
-
2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)
Procedure:
-
Swell the Dde-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 2% hydrazine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the reagent solution.
-
Repeat steps 3-5 two more times.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with dichloromethane (DCM) (3-5 times).
-
Dry the resin under vacuum.
Protocol 2: Orthogonal Dde Deprotection with Hydroxylamine
This protocol allows for the removal of the Dde group while the N-terminal Fmoc group remains intact.
Reagents:
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride (e.g., 0.75 M) and imidazole (e.g., 0.5 M) in NMP.
-
Swell the Dde-protected peptide-resin in NMP for 30 minutes.
-
Drain the NMP.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reagent solution.
-
Wash the resin thoroughly with NMP (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
Dry the resin under vacuum.
Protocol 3: Analysis of Dde Migration by HPLC-MS
This protocol outlines the general procedure for analyzing the crude peptide product for evidence of Dde migration.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Mass Spectrometer (MS) detector.
Procedure:
-
Cleave a small sample of the crude peptide from the solid support using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the sample onto the HPLC-MS system.
-
Run a gradient elution method suitable for separating the peptide and its potential byproducts.
-
Monitor the elution profile with both UV detection (e.g., at 220 nm) and mass spectrometry.
-
Analyze the mass spectrum of each peak to identify the molecular weight of the eluting species. Look for peaks that have the same mass as the target peptide but elute at different retention times. These are potential isomers resulting from Dde migration.
Visualizations
Caption: Mechanism of Dde group migration.
References
- 1. Ortogonális építőelemek kiválasztása [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in Western Blot with Dde Biotin-PEG4-alkyne
This guide provides troubleshooting advice and frequently asked questions for researchers encountering high background issues when using Dde Biotin-PEG4-alkyne in Western blotting experiments, often in conjunction with click chemistry protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing very high background across my entire membrane. What are the most common causes?
High background across the entire blot is a common issue that can obscure results. It is often the result of your detection antibody or streptavidin conjugate binding non-specifically to the membrane.[1] The primary causes can be broken down into several key areas of your protocol:
-
Insufficient Blocking: The blocking step is critical to prevent non-specific binding of antibodies and streptavidin to the membrane. If blocking is incomplete, these reagents will adhere to unoccupied spaces, causing a uniform high background.[2][3]
-
Antibody or Streptavidin Concentration Too High: Using too high a concentration of either the primary antibody, secondary antibody, or the streptavidin-HRP conjugate will lead to increased non-specific binding and a darker background.[1][4]
-
Inadequate Washing: Washing steps are designed to remove unbound and non-specifically bound antibodies. Insufficient wash times, volumes, or number of washes will leave excess reagents on the membrane.[1][3]
-
Contaminated Buffers: Bacterial growth or other contaminants in your blocking or wash buffers can lead to high background.[2] It is always best to use freshly prepared buffers.[1][2]
-
Membrane Drying: Allowing the membrane to dry out at any stage after protein transfer can cause irreversible non-specific binding of antibodies and other reagents.[2][4]
-
Overexposure: During the final detection step, excessively long exposure times will amplify the background signal along with your specific signal.[1][2]
Q2: My high background seems specific to using a biotin-based detection system. What should I consider?
When using this compound and a streptavidin-based detection system, several unique factors can contribute to high background:
-
Incorrect Blocking Agent: Non-fat dry milk is a common and effective blocking agent, but it is not suitable for biotin-based detection. Milk contains endogenous biotin, which will be bound by the streptavidin-HRP, leading to very high background.[5][6][7][8] Bovine Serum Albumin (BSA) is the recommended alternative.
-
Endogenous Biotinylated Proteins: Many cell and tissue lysates naturally contain biotinylated proteins (e.g., carboxylases), which will be detected by streptavidin-HRP, appearing as non-specific bands.[9]
-
Non-specific Binding of Streptavidin: Streptavidin itself can sometimes bind non-specifically to membrane proteins.
Q3: Could the this compound reagent itself be the cause of the high background?
Yes, the components of the this compound probe can contribute to background issues:
-
Incomplete Removal of the Dde Protecting Group: The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is designed to be removed with hydrazine to expose the biotin for detection.[10][11] If this deprotection step is incomplete, the remaining Dde group might engage in non-specific hydrophobic or electrostatic interactions with proteins on the blot.
-
PEG Linker Interactions: The PEG4 linker is hydrophilic and designed to improve solubility, but long PEG chains can sometimes participate in non-specific binding to the membrane or other proteins.[12][13]
-
Residual Click Chemistry Reagents: If the post-reaction cleanup is insufficient, unreacted this compound or copper catalyst from the click reaction could adhere to the membrane and contribute to background.
Q4: How can I optimize my protocol to reduce background?
Optimizing your Western blot protocol is a systematic process. Below are key parameters to adjust.
-
Optimize Blocking: Switch to a 3-5% BSA solution in TBST or PBST. Increase the blocking time to 2 hours at room temperature or overnight at 4°C with gentle agitation.[1][14]
-
Titrate Your Reagents: Perform a dot blot or use strip tests to determine the optimal concentration for your primary antibody and streptavidin-HRP conjugate. A lower concentration with a longer incubation time often yields a better signal-to-noise ratio.[1]
-
Enhance Washing Steps: Increase the number and duration of your washes. For example, perform 4-5 washes of 10-15 minutes each with a sufficient volume of wash buffer (e.g., TBST) to fully submerge the membrane.[3][15] Adding a stronger detergent like 0.1% Tween 20 to your wash buffer can also be effective.[6]
-
Perform Control Experiments: To pinpoint the source of the background, run a control blot where the primary antibody is omitted. If you still see high background, the issue lies with the streptavidin-HRP conjugate or the blocking/washing steps.
Quantitative Data Summary
Optimizing your protocol often involves adjusting the concentration and timing of various steps. The tables below provide starting points and ranges for key parameters.
Table 1: Comparison of Blocking Buffer Conditions
| Blocking Agent | Concentration (% w/v) | Buffer | Incubation Time | Temperature | Suitability for Biotin Detection |
| Non-Fat Dry Milk | 3 - 5% | TBST / PBST | 1 hr - Overnight | RT or 4°C | Not Recommended (Contains endogenous biotin)[5][8] |
| BSA | 3 - 5% | TBST / PBST | 1 hr - Overnight | RT or 4°C | Recommended |
| Normal Serum | 5 - 10% | TBST / PBST | 1 hr | RT | Suitable, but can be expensive |
| Commercial Blockers | Per Manufacturer | TBST / PBST | Per Manufacturer | Per Manufacturer | Check manufacturer's notes for biotin compatibility |
Table 2: Troubleshooting Washing Procedure Variations
| Parameter | Standard Protocol | Optimization Step 1 | Optimization Step 2 | Rationale |
| Number of Washes | 3 | 4 | 5 | Increases removal of unbound reagents.[3] |
| Duration per Wash | 5 min | 10 min | 15 min | Allows more time for diffusion of unbound reagents away from the membrane.[3] |
| Tween 20 Conc. | 0.05 - 0.1% | 0.1% | 0.2% (with caution) | Acts as a detergent to disrupt weak, non-specific binding.[6][15] |
| Total Wash Time | 15 min | 40 min | 75 min | A significant increase in total wash time is a powerful way to reduce background. |
Experimental Protocols
Protocol 1: Dde Group Deprotection and Click Chemistry Labeling
This protocol assumes your protein of interest has been metabolically labeled with an azide-containing amino acid (e.g., L-Azidohomoalanine) and is present in a cell lysate.
-
Prepare Lysate: Prepare your cell or tissue lysate using a standard lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
Click Reaction:
-
In a microcentrifuge tube, combine 20-50 µg of your protein lysate with the click reaction cocktail.
-
To the lysate, add the this compound to a final concentration of 50-100 µM.
-
Add the copper (II) sulfate (CuSO4) to a final concentration of 1 mM.
-
Add a reducing agent (e.g., Sodium Ascorbate) to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I).
-
Incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the protein using a methanol/chloroform procedure to remove excess reaction components.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
-
Dde Deprotection:
-
To the protein sample (either post-precipitation or directly from the click reaction), add a 2% (v/v) solution of hydrazine monohydrate in DMF (N,N-Dimethylformamide).[10][16] Caution: Hydrazine is highly toxic.
-
Incubate at room temperature for 3-5 minutes. Some protocols may require repeating this treatment.[16]
-
Immediately proceed to SDS-PAGE or precipitate the protein again to remove the hydrazine.
-
Protocol 2: Western Blotting and Detection
-
SDS-PAGE and Transfer:
-
Load your prepared samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.[17]
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane in Blocking Buffer (5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with constant, gentle agitation.
-
-
Primary Antibody Incubation (If applicable):
-
This step is for detecting a specific protein as a loading control or in a multiplex experiment. If only detecting the biotinylated proteome, skip to Step 5.
-
Dilute your primary antibody in Blocking Buffer at its optimal concentration.
-
Incubate the membrane with the primary antibody solution for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[14]
-
-
Secondary Antibody / Streptavidin Incubation:
-
If you used a primary antibody, incubate with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
To detect the biotinylated proteins, incubate with HRP-conjugated Streptavidin (diluted 1:5,000 - 1:20,000 in Blocking Buffer) for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane four to five times for 10-15 minutes each with TBST to thoroughly remove unbound streptavidin-HRP.[3]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a digital imager or X-ray film. Start with a short exposure time and increase as needed to minimize background.[18]
-
Visual Guides
Diagram 1: Experimental Workflow
References
- 1. arp1.com [arp1.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. clyte.tech [clyte.tech]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. bosterbio.com [bosterbio.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. bosterbio.com [bosterbio.com]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 10. peptide.com [peptide.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. This compound, 1802908-00-4 | BroadPharm [broadpharm.com]
- 13. This compound - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 16. peptide.com [peptide.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
Validation & Comparative
Comparing Dde linker to other cleavable linkers like DADPS or disulfide bonds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a cleavable linker is a critical determinant of success for applications ranging from antibody-drug conjugates (ADCs) to chemical proteomics. The ability to selectively release a payload under specific physiological or chemical conditions is paramount for therapeutic efficacy and target identification. This guide provides a comprehensive comparison of three widely used cleavable linkers: the hydrazine-cleavable Dde linker, the acid-labile DADPS linker, and the reduction-sensitive disulfide bond.
Introduction to Cleavable Linkers
Cleavable linkers are molecular bridges that connect a molecule of interest, such as a therapeutic agent or a reporter tag, to a carrier molecule, like an antibody or a solid support. Their defining feature is the presence of a specific chemical bond that can be broken under controlled conditions, leading to the release of the attached molecule. The ideal cleavable linker is stable in circulation or during experimental handling but is rapidly and specifically cleaved at the target site.
This guide will delve into the mechanisms, performance characteristics, and experimental considerations for the Dde, DADPS, and disulfide linkers to aid researchers in selecting the optimal linker for their specific application.
Linker Comparison at a Glance
| Feature | Dde Linker | DADPS Linker | Disulfide Bond |
| Cleavage Stimulus | Chemical (Hydrazine) | Chemical (Acid) | Chemical (Reducing Agents) |
| Primary Application | Protecting group in peptide synthesis, Bioconjugation | Chemical Proteomics | Antibody-Drug Conjugates, Drug Delivery |
| Cleavage Mechanism | Hydrazinolysis | Acid-catalyzed hydrolysis | Reduction |
| Common Cleavage Reagent | 2% Hydrazine in DMF | 10% Formic Acid | DTT, TCEP, Glutathione |
| Cleavage Time | Minutes | ~30 minutes | Minutes to hours |
| Stability in Plasma | Generally stable | Generally stable | Variable, can be engineered for stability |
| Potential Off-Target Effects | Peptide bond cleavage, reaction with amino acids | Minimal reported | Thiol-disulfide exchange with plasma proteins |
In-Depth Analysis of Cleavable Linkers
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker
The Dde linker is primarily utilized as a protecting group for amines in solid-phase peptide synthesis and has found applications in bioconjugation strategies. Its cleavage is achieved under mild conditions using hydrazine.
Cleavage Mechanism:
The cleavage of the Dde group occurs via a nucleophilic attack by hydrazine on the enone system, leading to the release of the protected amine.
Performance and Considerations: The primary advantage of the Dde linker is its rapid cleavage under specific chemical conditions. However, the use of hydrazine as a cleavage reagent warrants careful consideration due to its potential for side reactions. Studies have shown that hydrazine can lead to the cleavage of peptide bonds, particularly at glycine residues, and can also react with certain amino acid side chains.[1]
DADPS (dialkoxydiphenylsilane) Linker
The DADPS linker is an acid-cleavable linker that has gained prominence in the field of chemical proteomics for the enrichment and identification of protein modifications and interactions.
Cleavage Mechanism:
The DADPS linker is cleaved through the acid-catalyzed hydrolysis of a silyl ether bond, releasing the captured molecule under mild acidic conditions.
Performance and Considerations: Comparative studies in chemical proteomics have demonstrated the superior performance of the DADPS linker over other cleavable linkers like the azobenzene (AZO) linker. In one study, the DADPS linker enabled the identification of a significantly higher number of unique cysteine residues compared to the AZO linker.[2][3] The mild cleavage conditions, typically 10% formic acid, are compatible with downstream mass spectrometry analysis.[4][5] While significant off-target effects of formic acid at this concentration are not widely reported, it is a corrosive substance and should be handled with appropriate care.
Disulfide Bonds
Disulfide bonds are a common and versatile type of cleavable linker, particularly in the design of antibody-drug conjugates (ADCs). Their cleavage is triggered by the reducing environment found inside cells.
Cleavage Mechanism:
Disulfide bonds are cleaved by reducing agents through a thiol-disulfide exchange reaction, resulting in two free thiol groups. Intracellularly, the high concentration of glutathione (GSH) is the primary driver of this cleavage.
Performance and Considerations: A key advantage of disulfide linkers is their differential stability; they are relatively stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing intracellular environment.[6][7] The stability of disulfide linkers in plasma can be modulated by introducing steric hindrance around the disulfide bond, with some ADCs exhibiting a half-life of approximately 9 days in circulation.[2] However, disulfide bonds can undergo exchange reactions with free thiols in plasma proteins, such as albumin, which can lead to premature drug release.[8][9]
Experimental Protocols
Dde Linker Cleavage Protocol
Objective: To cleave a Dde-protected molecule.
Materials:
-
Dde-conjugated molecule
-
2% (v/v) Hydrazine hydrate in N,N-Dimethylformamide (DMF)
-
Quenching solution (e.g., acetone)
-
Appropriate buffers for downstream analysis
Procedure:
-
Dissolve the Dde-conjugated molecule in DMF.
-
Add the 2% hydrazine/DMF solution to the sample.
-
Incubate at room temperature for 2-10 minutes. The exact time may need to be optimized.
-
Quench the reaction by adding an excess of a quenching agent like acetone.
-
Proceed with purification and downstream analysis.
DADPS Linker Cleavage Protocol
Objective: To cleave a DADPS linker for proteomic analysis.
Materials:
-
DADPS-linked peptides enriched on streptavidin beads
-
10% (v/v) Formic Acid
-
Elution buffer (e.g., 50% acetonitrile/0.1% formic acid)
-
C18 desalting column
Procedure:
-
Wash the streptavidin beads containing the enriched DADPS-linked peptides extensively to remove non-specific binders.
-
Add 10% formic acid to the beads.
-
Incubate at room temperature for 30 minutes with gentle agitation.
-
Collect the supernatant containing the cleaved peptides.
-
Repeat the elution step and combine the supernatants.
-
Desalt the eluted peptides using a C18 column prior to LC-MS analysis.[7][10]
Disulfide Linker Cleavage Protocol (In Vitro)
Objective: To reduce a disulfide bond in a bioconjugate.
Materials:
-
Disulfide-linked bioconjugate
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Dissolve the disulfide-linked bioconjugate in the reaction buffer.
-
Prepare a stock solution of DTT or TCEP.
-
Add the reducing agent to the bioconjugate solution to a final concentration of 10-20 mM.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time and temperature will depend on the specific conjugate.
-
Monitor the cleavage by a suitable analytical method such as HPLC or LC-MS.
Visualizing Cleavage Mechanisms and Workflows
References
- 1. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The thiol pool in human plasma: The central contribution of albumin to redox processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Dde Cleavable Linker vs. Non-Cleavable Biotin-Alkyne: A Comparative Guide for Proteomics and Drug Development
In the realms of chemical proteomics, drug discovery, and molecular imaging, the precise isolation and identification of target proteins are paramount. Biotin-alkyne tags are invaluable tools for these applications, enabling the enrichment of modified proteins through the high-affinity interaction between biotin and streptavidin. However, the very strength of this interaction presents a significant challenge: the harsh conditions required to elute biotinylated proteins from streptavidin beads often lead to the co-purification of contaminants and can hinder downstream analysis. This guide provides a detailed comparison of two prominent strategies to address this challenge: the use of a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) cleavable linker versus a standard non-cleavable biotin-alkyne linker.
Executive Summary
The primary advantage of the Dde cleavable linker lies in its ability to facilitate the mild and specific elution of captured proteins, thereby reducing background contamination and improving the sensitivity and accuracy of subsequent analyses, such as mass spectrometry.[1] In contrast, non-cleavable biotin-alkyne linkers, while straightforward in their application, necessitate harsh elution methods or on-bead digestion, which can compromise the integrity of the results by increasing non-specific protein identification.[1]
Quantitative Data Comparison
Recent studies have demonstrated the superior performance of chemically cleavable linkers over non-cleavable counterparts in proteomics workflows. For instance, a study comparing an acid-cleavable dialkoxydiphenylsilane (DADPS) linker, which is functionally analogous to the Dde linker in its chemical cleavability, with a non-cleavable biotin-alkyne linker in a Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT) experiment revealed a significant increase in the number of identified and quantified peptides when using the cleavable linker.[2][3]
| Performance Metric | Dde Cleavable Linker (represented by DADPS data) | Non-Cleavable Biotin-Alkyne | Reference |
| Identified Peptides | >50% more peptides identified | Baseline | [2] |
| Quantified Peptides | >2-fold increase in quantified peptides | Baseline | [3] |
| Elution Conditions | Mild (e.g., 2% hydrazine) | Harsh (e.g., boiling in SDS, 8M guanidinium chloride) | [1][4] |
| Background Proteins | Significantly reduced | High, includes endogenous biotinylated proteins | [1] |
| Downstream Compatibility | High (native proteins can be recovered) | Limited (proteins are denatured or digested) |
Experimental Workflows and Methodologies
The choice between a Dde cleavable linker and a non-cleavable biotin-alkyne dictates the experimental workflow for protein enrichment and subsequent analysis. Below are diagrams and detailed protocols for each approach.
Comparative Experimental Workflow
Signaling Pathway Illustration: Target Identification
The identification of protein targets of small molecule inhibitors is a critical application of these linkers. The following diagram illustrates a generic signaling pathway where a kinase inhibitor with an alkyne handle is used to label its target kinase.
Detailed Experimental Protocols
Protocol 1: Protein Enrichment using Dde Cleavable Biotin-Alkyne Linker
This protocol is adapted from commercially available kits and published literature.[4]
1. Sample Preparation and Click Chemistry:
-
Prepare cell or tissue lysate containing alkyne-modified proteins. Ensure the lysis buffer is free of reducing agents like DTT or TCEP.
-
To 1 mg of protein lysate in 1 mL, add the click chemistry reaction components:
-
Dde-Biotin-Azide (final concentration 25 µM)
-
Copper(II) sulfate (final concentration 1 mM)
-
Copper protectant (e.g., TBTA)
-
Reducing agent (e.g., sodium ascorbate, final concentration 1 mM)
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
2. Protein Precipitation and Resuspension:
-
Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Discard the supernatant and wash the pellet with cold methanol.
-
Air-dry the pellet and resuspend in a buffer containing 1% SDS.
3. Enrichment on Streptavidin Beads:
-
Equilibrate streptavidin-agarose or magnetic beads with a suitable wash buffer.
-
Add the resuspended protein sample to the beads and incubate for 1-2 hours at room temperature with rotation to allow for binding.
4. Washing:
-
Pellet the beads and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This can include washes with:
-
1% SDS in PBS
-
8 M urea in 100 mM Tris-HCl, pH 8.0
-
20% acetonitrile in water
-
PBS
-
5. Cleavage and Elution:
-
After the final wash, resuspend the beads in a freshly prepared 2% aqueous hydrazine solution.
-
Incubate for 30-120 minutes at room temperature with agitation.[4]
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
A second elution with 50% acetonitrile can be performed to ensure complete recovery.
-
The eluted proteins are now ready for downstream analysis such as SDS-PAGE or mass spectrometry.
Protocol 2: On-Bead Digestion with Non-Cleavable Biotin-Alkyne
This protocol is a standard method used for proteomics when a non-cleavable linker is employed.[5][6][7][8]
1. Sample Preparation, Click Chemistry, Enrichment, and Washing:
-
Follow steps 1-4 as described in Protocol 1, using a non-cleavable biotin-alkyne in the click chemistry reaction.
2. Reduction and Alkylation:
-
After the final wash, resuspend the beads in 100 µL of 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20 minutes to alkylate free cysteines.
3. On-Bead Digestion:
-
Add sequencing-grade trypsin to the bead slurry (typically a 1:50 to 1:100 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
4. Peptide Collection and Cleanup:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Wash the beads with 50% acetonitrile/0.1% formic acid to recover any remaining peptides and combine with the supernatant.
-
The collected peptides are then desalted using a C18 StageTip or similar device before analysis by mass spectrometry.
Conclusion
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision that significantly impacts the quality and reliability of experimental outcomes. The Dde cleavable linker offers a distinct advantage over non-cleavable biotin-alkyne linkers by enabling the recovery of target proteins under mild conditions. This leads to a substantial reduction in background contamination from non-specifically bound proteins and endogenous biotinylated species, ultimately resulting in higher confidence in protein identification and quantification. While the non-cleavable linker workflow is simpler in terms of the number of reagents, the benefits of cleaner samples and the ability to analyze intact proteins often make the Dde cleavable linker the superior choice for demanding applications in proteomics and drug discovery.
References
- 1. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. protocols.io [protocols.io]
- 6. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 7. BAF_Protocol_002 On-Bead Digestion (Magnetic Beads) of Proteins in Solution or Provided Already on Beads [protocols.io]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
A Researcher's Guide to Control Experiments for Dde Biotin-PEG4-Alkyne Based Proteomics
In the dynamic field of chemical proteomics, the precise identification and quantification of protein interactions and modifications are paramount. Dde Biotin-PEG4-alkyne has emerged as a valuable tool for these applications, offering a cleavable linker that allows for the efficient enrichment and subsequent release of target proteins. However, the reliability and accuracy of any proteomic experiment hinge on the implementation of rigorous control experiments. This guide provides a comprehensive comparison of this compound with alternative reagents and details essential control experiments to ensure the validity of your research findings.
This compound: A Profile
This compound is a trifunctional reagent featuring:
-
An alkyne group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry, enabling covalent linkage to azide-modified biomolecules.[1][2]
-
A biotin moiety for high-affinity binding to streptavidin-coated resins, facilitating the enrichment of labeled proteins.
-
A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker that is cleavable under mild conditions with hydrazine, allowing for the release of captured proteins while leaving a small mass remnant.[3][4]
The cleavable nature of the Dde linker is a key advantage over non-cleavable linkers, as it allows for the recovery of enriched proteins from the high-affinity biotin-streptavidin interaction, which can otherwise be challenging.[3]
Performance Comparison with Alternative Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the outcome of a proteomics experiment. Below is a comparison of this compound with other commonly used cleavable and non-cleavable linkers.
| Feature | This compound | Acid-Cleavable (e.g., DADPS) | Photocleavable (PC) | Disulfide-Based | Non-Cleavable |
| Cleavage Condition | 2% Hydrazine | Mild acid (e.g., trifluoroacetic acid) | UV light (e.g., 365 nm) | Reducing agents (e.g., DTT, TCEP) | Harsh denaturation (e.g., boiling in SDS) |
| Cleavage Efficiency | High | High | Variable, can be incomplete | High | Not applicable (on-bead digestion) |
| Mass Remnant | Small (55.07 Da)[4] | Small | Can be larger | Small | Entire biotin tag remains on peptide |
| Compatibility | Potentially unstable in amine-containing buffers (e.g., Tris) | Good | Good | Incompatible with reducing agents in lysis buffer | Good |
| Reported Performance | Good labeling efficiency[5] | Superior peptide identification in some studies[6] | Lower biotin signal and less efficient cleavage compared to Dde in one study[5] | Prone to disulfide exchange with cysteine residues[7] | Can lead to co-elution of contaminants[3] |
The Critical Role of Control Experiments
Control experiments are non-negotiable in proteomics to differentiate true biological signals from experimental artifacts and non-specific interactions. A well-designed set of controls will enable you to confidently identify bona fide protein targets or modifications.
Experimental Workflow for this compound Based Proteomics
Essential Control Experiments
Here are detailed protocols for three fundamental control experiments that should be performed alongside your primary experiment.
Negative Control: No Azide Tag
This control is crucial to identify proteins that non-specifically bind to the this compound probe or the streptavidin resin.
Protocol:
-
Prepare a biological sample (cells or lysate) that has not been treated with the azide-containing metabolic label or chemical probe. This sample should be processed in parallel with your experimental sample.
-
Perform cell lysis using the same buffer and protocol as your experimental sample.
-
Execute the click chemistry reaction by adding this compound to the control lysate under the same conditions as the experimental sample.
-
Proceed with streptavidin affinity purification, washing, hydrazine cleavage, and LC-MS/MS analysis.
-
Data Analysis: Proteins identified in this control are considered non-specific binders. These proteins should be subtracted from the list of identified proteins in your experimental sample, or their relative abundance should be used to filter out non-specific interactions.
Negative Control: No Biotin Probe
This control identifies proteins that endogenously bind to the streptavidin resin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of Dde Biotin-PEG4-alkyne in BONCAT analysis
A comprehensive comparison of Dde Biotin-PEG4-alkyne and other alternative probes for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) analysis reveals significant advantages in using cleavable linkers for proteomic studies. This guide provides an objective evaluation of this compound, supported by experimental data from related studies, to assist researchers, scientists, and drug development professionals in selecting the optimal reagents for their BONCAT workflows.
The Advantage of Cleavable Probes in BONCAT
Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for labeling and identifying newly synthesized proteins within a complex biological system.[1][2][3][4][5] The workflow typically involves the incorporation of a non-canonical amino acid, such as L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), into newly synthesized proteins.[5] This is followed by a "click chemistry" reaction to attach a reporter molecule, such as biotin, for enrichment and subsequent identification by mass spectrometry.[1][2][4]
The strength of the biotin-streptavidin interaction is advantageous for efficient capture of labeled proteins. However, the harsh conditions required to elute biotinylated proteins from streptavidin beads can lead to the co-elution of non-specifically bound proteins and naturally biotinylated proteins, contaminating the sample.[6] Cleavable biotin probes, such as this compound, address this limitation by allowing for the release of captured biomolecules under mild conditions.[6][7][8]
This compound incorporates a hydrazine-cleavable Dde (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl linker.[6][9] This allows for the specific elution of the captured proteins, leaving behind a small molecular fragment, which minimizes interference with mass spectrometry analysis.[6]
Performance Comparison of Cleavable vs. Non-Cleavable Probes
While direct head-to-head quantitative data for this compound against a non-cleavable probe in a BONCAT experiment was not found in the immediate search, a study comparing an acid-cleavable biotin-alkyne (DADPS) to a non-cleavable Biotin-PEG4-alkyne (referred to as UnC) provides compelling evidence for the superiority of cleavable linkers.[1][2][10][11] The results from this study are summarized below and are expected to be indicative of the performance benefits offered by cleavable probes like this compound.
A study demonstrated that a cleavable biotin-alkyne (DADPS) identified over 50% more proteins and quantified more newly synthesized proteins compared to an uncleavable biotin-alkyne.[1][2][10][11] The improved performance of the cleavable probe was attributed to several factors, including more efficient elution from the enrichment matrix.[1][2]
Table 1: Comparison of Identified Peptides and Proteins using Cleavable (DADPS) vs. Non-Cleavable (UnC) Biotin-Alkyne Probes in BONCAT
| Starting Material Amount | Probe Type | Number of Unique AHA Peptides Identified | Number of AHA Proteins Identified |
| 4 mg | DADPS (Cleavable) | ~5500 | ~1700 |
| 4 mg | UnC (Non-cleavable) | ~3000 | ~1200 |
| 2 mg | DADPS (Cleavable) | ~4500 | ~1500 |
| 2 mg | UnC (Non-cleavable) | ~2500 | ~1000 |
| 1 mg | DADPS (Cleavable) | ~3500 | ~1200 |
| 1 mg | UnC (Non-cleavable) | ~1800 | ~800 |
(Data extrapolated from figures in a comparative study between DADPS and UnC probes. The numbers are approximate and intended for comparative purposes.)[2][10]
Another study highlighted that an alkyne-Dde-biotin linker showed higher labeling efficiency and lower residual signal after cleavage compared to a photocleavable biotin linker.[12]
Experimental Protocols
A detailed protocol for a BONCAT experiment using a biotin-alkyne probe is provided below. This protocol is based on established methods and can be adapted for use with this compound.[2][10]
1. Cell Culture and AHA Labeling:
-
Culture cells in standard medium.
-
To label newly synthesized proteins, replace the medium with methionine-free medium supplemented with L-azidohomoalanine (AHA). The concentration of AHA and labeling time should be optimized for the specific cell type and experimental goals.
-
Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.
2. Click Chemistry Reaction:
-
Perform a protein assay (e.g., BCA assay) to determine the protein concentration in the cell lysate.[2][10]
-
To a specific amount of protein lysate (e.g., 1-4 mg), add the following click chemistry reagents:
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
-
Incubate the reaction mixture, for example, for 1 hour at 30°C, followed by overnight incubation at 4°C with rotation.[2][10]
-
Precipitate the protein by adding cold acetone and incubate at -20°C overnight.[2][10]
-
Centrifuge to pellet the protein, and resuspend the pellet in a urea-based buffer.
3. Protein Reduction, Alkylation, and Digestion:
-
Reduce the proteins with TCEP and alkylate with an alkylating agent (e.g., chloro-iodoacetamide).[2]
-
Dilute the sample and digest the proteins into peptides using a protease such as trypsin.
4. Enrichment of Biotinylated Peptides:
-
Use streptavidin-coated magnetic beads to enrich for the biotinylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
5. Elution and Cleavage:
-
For this compound: Elute the captured peptides by incubating the beads with a 2% aqueous hydrazine solution.[6] This will cleave the Dde linker and release the peptides.
-
For comparison with a non-cleavable probe: Elution would typically require harsh conditions like boiling in a denaturing buffer.[6]
6. Sample Preparation for Mass Spectrometry:
-
Desalt the eluted peptides using a C18 desalting column.
-
Analyze the peptides by LC-MS/MS.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the BONCAT workflow and the advantage of using a cleavable linker.
Caption: General workflow for BONCAT analysis.
Caption: Elution from cleavable vs. non-cleavable probes.
References
- 1. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. This compound, 1802908-00-4 | BroadPharm [broadpharm.com]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Beyond Hydrazine: A Comparative Guide to Dde Protecting Group Cleavage
The selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group is a critical step in advanced peptide synthesis, enabling site-specific modifications such as branching, cyclization, and the attachment of labels.[1][2] For years, a dilute solution of hydrazine in N,N-dimethylformamide (DMF) has been the conventional method for Dde cleavage.[1][2] However, concerns over the toxicity and potential side reactions of hydrazine have prompted the development of milder and more orthogonal alternatives. This guide provides a detailed comparison of the primary alternatives to hydrazine for Dde deprotection, supported by experimental data and protocols to aid researchers in selecting the optimal method for their specific application.
Performance Comparison of Dde Deprotection Reagents
The choice of a Dde cleavage reagent hinges on factors such as efficiency, reaction time, orthogonality with other protecting groups (particularly Fmoc), and safety. The following table summarizes the key performance indicators for hydrazine and its leading alternatives.
| Reagent(s) | Typical Concentration & Solvent | Reaction Time | Orthogonality with Fmoc | Key Considerations |
| Hydrazine Monohydrate | 2% in DMF | 3-10 minutes (repeated treatments) | No (also removes Fmoc) | Toxic; can cause peptide cleavage at Gly residues and convert Arg to Orn at higher concentrations.[3] |
| Hydroxylamine HCl / Imidazole | 1 equiv. Hydroxylamine HCl, 0.75 equiv. Imidazole in NMP | 30-60 minutes | Yes | Milder and safer alternative; fully orthogonal to Fmoc, allowing for selective deprotection without affecting the N-terminus.[1][3] |
| Aqueous Ammonia | Varies | Varies | Generally compatible | Can be used for cleavage from some linkers; conditions need to be optimized.[4] |
| Sodium Borohydride (NaBH₄) | Varies | Varies | Generally compatible | Primarily a reducing agent; its use for Dde cleavage is less common and requires specific protocols.[5][6] |
Experimental Protocols
Detailed and reliable protocols are essential for successful and reproducible Dde deprotection. Below are the standard operating procedures for the most common methods.
Protocol 1: Dde Cleavage with Hydrazine Monohydrate
This protocol is suitable for peptides where the N-terminal amino acid is protected with a Boc group, as hydrazine will also cleave the Fmoc group.[1][3]
Reagents:
-
2% (v/v) Hydrazine monohydrate in DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the 2% hydrazine/DMF solution (approximately 25 mL per gram of resin) for 3 minutes at room temperature.[3]
-
Filter the resin.
-
Repeat the hydrazine treatment two more times.[3]
-
Wash the resin thoroughly with DMF.[3]
Protocol 2: Dde Cleavage with Hydroxylamine Hydrochloride and Imidazole
This method is preferred when Fmoc orthogonality is required, allowing for subsequent modifications on the deprotected amine while the peptide remains on the solid support.[1]
Reagents:
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-methylpyrrolidone (NMP)
Procedure:
-
Prepare a solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of resin).[3][7]
-
Add the solution to the peptide-resin.
-
Gently agitate the mixture at room temperature for 30 to 60 minutes.[3][7]
-
Filter the resin.
Visualizing the Workflow and Chemistry
To further clarify the processes, the following diagrams illustrate the experimental workflow for Dde cleavage and the underlying chemical mechanism.
The chemical mechanism of Dde cleavage by hydrazine involves a nucleophilic attack followed by a cyclization reaction, which releases the free amine and forms a stable indazole derivative.[1] A similar principle applies to the reaction with hydroxylamine.
Concluding Remarks
While hydrazine remains a rapid and effective reagent for Dde group removal, the hydroxylamine/imidazole system presents a compelling alternative, particularly in the context of modern peptide synthesis strategies that rely on Fmoc chemistry.[1][3] Its high degree of orthogonality, coupled with a more favorable safety profile, makes it the superior choice for syntheses requiring selective, on-resin side-chain manipulations. For researchers and drug development professionals, the adoption of hydrazine-free methods for Dde cleavage can lead to cleaner, more efficient, and safer production of complex peptides. The choice of method should be guided by the specific requirements of the peptide sequence and the overall synthetic strategy.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. peptide.com [peptide.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Dde Biotin-PEG4-alkyne
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, step-by-step guidance for the safe disposal of Dde Biotin-PEG4-alkyne, a critical reagent in bioconjugation and proteomics. Adherence to these procedures is vital for protecting both laboratory personnel and the environment.
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal. The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed[1]. |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life[1]. |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects[1]. |
Experimental Workflow for Disposal
The proper disposal of this compound, whether in solid form or in solution, follows a structured procedure to ensure safety and regulatory compliance. The workflow below outlines the necessary steps from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides detailed steps for the proper disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation:
-
This compound waste, including contaminated consumables (e.g., pipette tips, tubes), should be segregated from general lab waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your institution's environmental health and safety (EHS) office.
3. Preparing for Disposal:
-
Solid Waste: For the pure compound or contaminated solids, use a designated, clearly labeled hazardous waste container. The container should be sealable to prevent accidental spillage or dust formation.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
4. Spill Management:
-
In the event of a spill, prevent further spreading.
-
Small spills can be collected using a wet cloth or absorbent material[2].
-
Place the cleanup materials into a sealed bag or container and treat it as hazardous waste.
-
Wash the affected area thoroughly after cleanup.
5. Container Management and Storage:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated hazardous waste accumulation area, away from incompatible materials.
6. Final Disposal:
-
The primary method for the final disposal of this compound is to transfer it to an approved waste disposal plant[1].
-
All disposal activities must comply with local, regional, and national regulations[3].
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of this chemical down the drain or in regular trash.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
